1-Methyl-1H-pyrazole-4,5-diamine sulfate
Description
Properties
IUPAC Name |
2-methylpyrazole-3,4-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.H2O4S/c1-8-4(6)3(5)2-7-8;1-5(2,3)4/h2H,5-6H2,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMLJTZGZLWBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20055-01-0 | |
| Record name | 1H-Pyrazole, 4,5-diamine-1-methyl-, sulfate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 1-Methyl-1H-pyrazole-4,5-diamine Sulfate
CAS Number: 20055-01-0
This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrazole-4,5-diamine sulfate, a chemical compound with applications in the cosmetics industry and potential relevance in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and safety.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 20055-01-0 | [4][5][6] |
| Molecular Formula | C₄H₁₀N₄O₄S | [5][7] |
| Molecular Weight | 210.21 g/mol | [5] |
| Physical Form | Solid | [1][2] |
| Purity | ≥ 97% | [1] |
| Storage | Sealed in dry, room temperature | [1] |
Synthesis
Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively published. However, the synthesis of related 4,5-diaminopyrazole derivatives is documented, providing a likely synthetic pathway. One patented method describes the synthesis of 3,5-dibromo-1-methyl-4-nitropyrazole, a potential precursor, by reacting 3,5-dibromo-4-nitropyrazole with methyl sulfate in a sodium hydroxide solution.[8] Subsequent reduction of the nitro group and displacement of the bromo groups would yield the diamino pyrazole.
A general workflow for the synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. For substituted pyrazoles, a multi-step synthesis is common, as outlined in the synthesis of 1,3-diphenyl-1H-pyrazole-4,5-diamine. This process begins with a multicomponent reaction to form a 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile intermediate, followed by functional group transformations to yield the final diamine product.
Caption: Generalized synthetic workflow for 1-Methyl-1H-pyrazole-4,5-diamine.
Applications
Hair Dye Formulations
The primary and well-documented application of this compound is as a component in oxidative hair dye formulations.[9] In this context, it acts as a "precursor" or "coupling reagent".[9] The hair dyeing process involves an oxidative reaction where the precursor reacts with a coupler in the presence of an oxidizing agent, such as hydrogen peroxide. This reaction forms larger dye molecules that are trapped within the hair shaft, resulting in a permanent hair color.
A safety assessment of a related compound, 1-hydroxyethyl 4,5-diamino pyrazole sulfate, details its use in hair dye formulations at concentrations up to 4.8%, which is diluted to 2.4% before application.[4]
Caption: Oxidative hair dyeing process involving a pyrazole precursor.
Potential in Drug Development
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[3] Pyrazole derivatives are known to exhibit a wide range of biological activities and have been extensively investigated as kinase inhibitors for cancer therapy.
While there is no specific literature detailing the use of this compound as a drug candidate, its structural similarity to known kinase inhibitors suggests potential in this area. For instance, N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been developed as potent CDK2 inhibitors.[3] Furthermore, 1H-pyrazole biaryl sulfonamides have been identified as novel inhibitors of the G2019S-LRRK2 kinase, a target in Parkinson's disease research.[7] The dihydropyrazole scaffold has also been explored for the development of highly selective RIP1 kinase inhibitors for treating inflammatory diseases.
The general mechanism for many pyrazole-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Caption: General mechanism of pyrazole-based kinase inhibitors.
Safety and Toxicology
Safety data for this compound is limited. However, information on the related compound, 1-hydroxyethyl-4,5-diamino pyrazole sulfate, provides some insight. For this related compound, the acute oral LD50 in rats was found to be greater than 2000 mg/kg body weight.[10] It is important to handle this and related compounds with appropriate personal protective equipment, including gloves, and to avoid inhalation of dust.
The safety of pyrazole-containing hair dye ingredients has been reviewed by regulatory bodies. The Scientific Committee on Consumer Safety (SCCS) has issued opinions on the safety of these compounds in cosmetic products.[10]
Experimental Protocols
General Protocol for Pyrazole Synthesis
The following is a generalized protocol for the synthesis of pyrazole derivatives, which may be adapted for this compound with appropriate modifications to starting materials and reaction conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the starting hydrazine (e.g., methylhydrazine) in a suitable solvent (e.g., ethanol).
-
Dicarbonyl Addition: To the stirring solution, add the 1,3-dicarbonyl compound dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for a specified period (typically several hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase.
-
Prepare Reagents: Prepare a stock solution of the test compound (e.g., a 1-Methyl-1H-pyrazole-4,5-diamine derivative) in DMSO. Prepare assay buffer, kinase, substrate, and ATP solutions.
-
Assay Plate Setup: Add the assay buffer, kinase, and test compound at various concentrations to the wells of a microplate.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at a controlled temperature for a set time.
-
Detect Kinase Activity: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ATP consumed using a suitable detection method (e.g., luminescence-based assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a chemical primarily utilized in the cosmetics industry as a hair dye precursor. Its pyrazole core structure, however, places it within a class of compounds of significant interest to the pharmaceutical industry, particularly in the development of kinase inhibitors. While specific data on its biological activity and detailed synthesis protocols are not widely available, the existing literature on related pyrazole derivatives provides a strong foundation for further research into its potential therapeutic applications. Researchers and drug development professionals are encouraged to explore the synthesis and biological evaluation of this and similar compounds as potential leads in various disease areas.
References
- 1. osti.gov [osti.gov]
- 2. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cir-safety.org [cir-safety.org]
- 5. scbt.com [scbt.com]
- 6. This compound | CAS:20055-01-0 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 7. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5663366A - Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair - Google Patents [patents.google.com]
- 9. theclinivex.com [theclinivex.com]
- 10. researchgate.net [researchgate.net]
Synthesis of 1-Methyl-1H-pyrazole-4,5-diamine Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1-Methyl-1H-pyrazole-4,5-diamine sulfate, a key intermediate in various chemical industries, including hair dye formulation. This document outlines the prevalent synthetic methodologies, complete with detailed experimental protocols and compiled quantitative data for easy reference and comparison.
Introduction
This compound is a heterocyclic aromatic amine that serves as a valuable building block in organic synthesis. Its utility is most prominent in the cosmetic industry, where it functions as a coupling agent in oxidative hair dye products. The synthesis of this compound involves multi-step reaction sequences, which are detailed in this guide.
Synthetic Pathways
The synthesis of this compound typically proceeds through the formation of a substituted pyrazole ring, followed by nitration and subsequent reduction of the nitro group to an amine. Several variations of this general scheme have been reported, often starting from different precursors to optimize yield and purity.
A common route involves the cyclization of a suitable precursor to form a 5-amino-1-methylpyrazole derivative, which is then nitrated at the 4-position. The resulting 5-amino-1-methyl-4-nitropyrazole is a key intermediate that is then reduced to the target diamine. The final step involves the formation of the sulfate salt.
Experimental Protocols
This section details the experimental procedures for the key steps in the synthesis of this compound, as compiled from various sources.
Method 1: From 5-Amino-1-methylpyrazole
This method starts with the commercially available or synthesized 5-amino-1-methylpyrazole.
Step 1: Nitration of 5-Amino-1-methylpyrazole
-
Reagents: 5-Amino-1-methylpyrazole, Isoamyl nitrite.
-
Procedure: 5-Amino-1-methylpyrazole is reacted with isoamyl nitrite to introduce a nitro group at the 4-position of the pyrazole ring. The reaction is typically carried out in a suitable solvent at a controlled temperature.
-
Work-up: The reaction mixture is processed to isolate the 5-amino-1-methyl-4-nitropyrazole intermediate.
Step 2: Reduction of 5-Amino-1-methyl-4-nitropyrazole
-
Reagents: 5-Amino-1-methyl-4-nitropyrazole, Reducing agent (e.g., Zinc(II) chloride or catalytic hydrogenation with a catalyst like Palladium on carbon).
-
Procedure: The nitro-substituted intermediate is reduced to the corresponding amine. In the case of catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere in the presence of a catalyst.
-
Work-up: After the reduction is complete, the catalyst is filtered off, and the product is isolated from the reaction mixture.
Step 3: Formation of the Sulfate Salt
-
Reagents: 1-Methyl-1H-pyrazole-4,5-diamine, Sulfuric acid.
-
Procedure: The free base of 1-Methyl-1H-pyrazole-4,5-diamine is dissolved in a suitable solvent, and a stoichiometric amount of sulfuric acid is added.
-
Work-up: The precipitated this compound is collected by filtration, washed, and dried.
Method 2: From 3,5-Dibromo-4-nitropyrazole
This alternative route starts from 3,5-dibromo-4-nitropyrazole and involves a series of substitution and reduction reactions.
Step 1: N-Methylation of 3,5-Dibromo-4-nitropyrazole
-
Reagents: 3,5-Dibromo-4-nitropyrazole, Dimethyl sulfate, Base (e.g., Sodium hydride).
-
Solvent: Dimethylformamide (DMF).
-
Procedure: 3,5-Dibromo-4-nitropyrazole is reacted with dimethyl sulfate in the presence of a base to yield 3,5-dibromo-1-methyl-4-nitropyrazole. The reaction is typically carried out at an elevated temperature.
Step 2: Amination of 3,5-Dibromo-1-methyl-4-nitropyrazole
-
Reagents: 3,5-Dibromo-1-methyl-4-nitropyrazole, Amine (e.g., tert-butylamine).
-
Solvent: Ethanol.
-
Procedure: The dibrominated intermediate is heated with an amine in a solvent like ethanol. This results in the substitution of one of the bromine atoms with the amino group.[1] For instance, heating with tert-butylamine yields 3-bromo-5-tert-butylamino-1-methyl-4-nitropyrazole.[1]
Step 3: Reduction of the Nitro Group and Debromination
-
Reagents: 3-Bromo-5-alkylamino-1-methyl-4-nitropyrazole, Hydrogen gas, Catalyst (e.g., Palladium on carbon).
-
Procedure: The intermediate from the previous step is subjected to catalytic hydrogenation. This single step achieves both the reduction of the nitro group to an amine and the removal of the remaining bromine atom (hydrodebromination).
Step 4: Formation of the Sulfate Salt
-
Procedure: This step is analogous to Step 3 in Method 1, where the resulting diamine is treated with sulfuric acid to form the sulfate salt.
Quantitative Data
The following tables summarize the reported yields for the key synthetic steps. It is important to note that yields can vary significantly based on the specific reaction conditions, scale, and purity of the starting materials.
Table 1: Reported Yields for Key Synthetic Intermediates
| Starting Material(s) | Product | Reagents/Conditions | Reported Yield (%) | Reference |
| Ethoxymethylenecyanoacetic acid ethyl ester + Methylhydrazine | 5-Amino-1-methylpyrazole | Two-step process | 40 | [1] |
| N,N-dimethylaminoacrylonitrile + Methylhydrazine | 5-Amino-1-methylpyrazole | Single-step process | 71 | [1] |
| 5-Amino-1-methylpyrazole | 5-Amino-1-methyl-4-nitropyrazole | Isoamyl nitrite | - | [1] |
| 3-Amino-4-nitropyrazole/5-Amino-4-nitropyrazole tautomeric mixture | 5-Amino-1-methyl-4-nitropyrazole & 3-Amino-1-methyl-4-nitropyrazole | Dimethyl sulfate | 25 (for 5-amino isomer) | [1] |
| 3,5-Dibromo-1-methyl-4-nitropyrazole | 3-Bromo-5-tert-butylamino-1-methyl-4-nitropyrazole | tert-Butylamine, Ethanol | 78 | [1] |
Table 2: Reported Yields for the Final Reduction Step
| Starting Material | Product | Reagents/Conditions | Reported Yield (%) | Reference |
| 5-Amino-1-methyl-4-nitropyrazole | 1-Methyl-4,5-diaminopyrazole dihydrochloride | Catalytic reduction | ~79 | [1] |
| 5-Amino-1-methyl-4-nitropyrazole | 4,5-Diamino-1-methylpyrazole | Zinc(II) chloride | - | [1] |
Note: The overall yield for the synthesis of 1-methyl-4,5-diaminopyrazole from earlier starting materials is reported to be less than 10% in some multi-step processes.[1] However, total yields of up to 46% have been achieved through more optimized routes.[1]
Purity and Characterization
The purity of the final product, this compound, is crucial for its application, especially in cosmetics. The purity of a related compound, 1-hydroxyethyl 4,5-diamino pyrazole sulfate, has been reported to be between 96.8% and 99.8%.[2] Potential impurities in the final product can include unreacted starting materials, intermediates, and by-products from side reactions.
Characterization of the final product and intermediates is typically performed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point: As an indicator of purity.
For example, the characterization of 3-bromo-5-tert-butylamino-1-methyl-4-nitropyrazole included:
-
Melting Point: 75-77 °C.[1]
-
¹H-NMR (60 MHz, DMSO-d₆): δ = 5.35 (s; 1H; –NH; exchanges with D₂O), 3.75 (s; 3H; N–CH₃) and 1.20 ppm (s; 9H; –C(CH₃)₃).[1]
-
MS (70 eV): m/e = 277 (M⁺).[1]
Conclusion
The synthesis of this compound can be achieved through various synthetic routes. The choice of a particular method depends on factors such as the availability of starting materials, desired yield and purity, and scalability of the process. This guide provides a comprehensive overview of the key methodologies, offering valuable insights for researchers and professionals in the field of chemical synthesis and drug development. Careful optimization of reaction conditions and purification techniques is essential to obtain a high-quality final product.
References
Navigating the Solubility Landscape of 1-Methyl-1H-pyrazole-4,5-diamine Sulfate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrazole-4,5-diamine sulfate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Understanding its solubility in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and various biological assays. This technical guide provides a comprehensive overview of the available solubility information, a general methodology for its experimental determination, and a visual workflow to guide researchers in their laboratory practices.
Inferred Solubility Profile
Based on general principles of solubility for pyrazole derivatives and data for analogous compounds, a qualitative and semi-quantitative solubility profile for this compound can be proposed. Pyrazole derivatives, being polar molecules, tend to exhibit better solubility in polar organic solvents. The sulfate salt form of the compound is expected to influence its solubility, potentially increasing its affinity for more polar and protic solvents.
The following table summarizes the expected and, where available, reported solubility of this compound and a closely related analogue, 1-Hydroxyethyl-4,5-diamino pyrazole sulfate. This information can serve as a preliminary guide for solvent selection.
| Solvent | Compound | Expected/Reported Solubility | Notes |
| Polar Protic Solvents | |||
| Methanol | This compound | Likely Soluble | Pyrazole derivatives are generally soluble in methanol. |
| Ethanol | This compound | Likely Soluble | Similar to methanol, ethanol is a common solvent for pyrazole compounds. |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 1-Hydroxyethyl-4,5-diamino pyrazole sulfate | >10% (w/w) | As this compound is a known impurity in this compound, a similar high solubility in DMSO can be anticipated. |
| Dimethylformamide (DMF) | This compound | Likely Soluble | DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic salts. |
| Acetone | This compound | Moderately Soluble | Acetone is a common solvent for many pyrazole derivatives. |
| Acetonitrile | This compound | Likely Soluble | Acetonitrile is a versatile solvent for a variety of organic compounds. |
| Nonpolar Solvents | |||
| Toluene | This compound | Likely Sparingly Soluble | As a polar sulfate salt, low solubility is expected in nonpolar aromatic solvents. |
| Hexane | This compound | Likely Insoluble | Due to the significant polarity mismatch, solubility in aliphatic hydrocarbons is expected to be negligible. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, DMSO, acetone)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be more than what is expected to dissolve.
-
Add a precise volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true thermodynamic equilibrium is reached and the solution is saturated. The solid phase should be visibly present at the bottom of the vial.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vials from the shaker.
-
Allow the undissolved solid to settle.
-
Withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.
-
-
Quantification:
-
Accurately weigh the filtered saturated solution.
-
Dilute a known aliquot of the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original saturated solution based on the dilution factor and the measured concentration.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
An In-depth Technical Guide on 1-Methyl-1H-pyrazole-4,5-diamine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical specifications for 1-Methyl-1H-pyrazole-4,5-diamine sulfate, a chemical compound relevant in various research and development applications.
Core Compound Properties
This compound is recognized for its use as a coupling reagent, particularly in the formulation of synthetic hair dye products[][2]. Its chemical structure and properties are outlined below.
Quantitative Data Summary
The fundamental molecular characteristics of this compound are presented in the following table for clear and easy reference.
| Property | Value | Citations |
| Molecular Formula | C₄H₁₀N₄O₄S | [][3][4] |
| Molecular Weight | 210.21 g/mol | [][3] |
| CAS Number | 20055-01-0 | [][3][4] |
| Synonyms | 4,5-Diamino-1-methylpyrazole Sulfate | [3] |
Experimental Protocols
Detailed experimental protocols for the synthesis or analysis of this compound are beyond the scope of this technical data sheet. For specific methodologies, researchers are advised to consult peer-reviewed scientific literature and established chemical synthesis databases.
Logical Relationship Diagram
The following diagram illustrates the elemental composition of this compound and its contribution to the overall molecular weight.
References
A Technical Guide to 1-Methyl-1H-pyrazole-4,5-diamine Sulfate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of 1-Methyl-1H-pyrazole-4,5-diamine sulfate (CAS No. 20055-01-0), a key chemical intermediate used in synthetic chemistry and drug discovery. It details commercial suppliers, physicochemical properties, synthesis methodologies, and its application in the development of novel therapeutics, such as kinase inhibitors.
Commercial Suppliers and Availability
This compound is available for research purposes from several specialized chemical suppliers. The purity and specifications may vary, so it is crucial to consult the certificate of analysis provided by the vendor for lot-specific data.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity/Notes |
| Sigma-Aldrich | 20055-01-0 | C₄H₁₀N₄O₄S | 210.21 | 97%[1] |
| Santa Cruz Biotechnology | 20055-01-0 | C₄H₁₀N₄O₄S | 210.21 | For Research Use Only[2] |
| Clinivex | 20055-01-0 | - | - | Reference Standard Supplier[3] |
| BLDpharm | 20055-01-0 | C₄H₁₀N₄O₄S | 210.21 | Storage: Sealed in dry, room temp[4] |
| ChemicalBook | 20055-01-0 | C₄H₁₀N₄O₄S | 210.21 | Lists various suppliers[5] |
Physicochemical Properties
The compound is typically supplied as a solid. Proper storage in a dry, room-temperature environment is recommended to maintain its stability.[1][4]
| Property | Value |
| CAS Number | 20055-01-0[1][2][6] |
| Synonyms | 4,5-Diamino-1-methylpyrazole Sulfate[2], 1-methyl-1H-pyrazole-4,5-diamine sulphate[5] |
| Molecular Formula | C₄H₁₀N₄O₄S[1][2] |
| Molecular Weight | 210.21 g/mol [2][5] |
| Physical Form | Solid[1] |
| Purity | Typically ≥97%[1] |
| Storage Temperature | Room Temperature, sealed in dry conditions[1] |
| InChI Key | CIMLJTZGZLWBJY-UHFFFAOYSA-N[1] |
Synthesis and Manufacturing
The synthesis of 1-Methyl-4,5-diaminopyrazole derivatives is a multi-step process. While various routes exist, a common pathway involves the nitration of a 5-aminopyrazole precursor followed by the reduction of the nitro group to yield the final diamine product. This process is critical for creating the versatile diamino-pyrazole scaffold.
A generalized synthetic workflow is outlined below. The total yield can be highly dependent on the specific reagents and conditions used in each step. For instance, some historical methods report total yields of less than 10% to 46%.[7]
Applications in Research and Drug Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved kinase inhibitor drugs.[8] this compound serves as a crucial building block for creating more complex molecules, particularly in the field of oncology and infectious diseases.
4.1. Kinase Inhibitor Synthesis
Derivatives of 1-Methyl-1H-pyrazole are used in the synthesis of potent and selective Cyclin-Dependent Kinase (CDK) inhibitors, which are investigated as potential anticancer agents.[8] The diamine functionality allows for further chemical modifications, such as the construction of pyrimidinyl-based structures through coupling reactions.
The following diagram illustrates a representative workflow for developing a CDK2 inhibitor, starting from a pyrazole-derived building block. This process often involves palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions to assemble the final complex molecule.[8]
4.2. Anti-Biofilm Agents
Related 4-arylazo-3,5-diamino-1H-pyrazoles have been identified as potent anti-biofilm agents.[9] These compounds can induce the dispersal of bacterial biofilms, such as those formed by Pseudomonas aeruginosa, which are notoriously resistant to conventional antibiotics. This highlights the broader utility of the diaminopyrazole scaffold in developing novel therapeutics against persistent infections.[9][10]
Experimental Protocols
The following is a generalized protocol for a Suzuki coupling reaction to synthesize a key intermediate, based on methodologies described for creating pyrazole-based kinase inhibitors.[8] Researchers must adapt this protocol and perform appropriate safety assessments for their specific reagents and laboratory conditions.
Objective: To synthesize a 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine intermediate.
Materials:
-
(1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester
-
5-substituted-2,4-dichloropyrimidine
-
Palladium catalyst (e.g., PdCl₂(dppf)·DCM)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/ethanol/water)
-
Inert atmosphere apparatus (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Methodology:
-
Reaction Setup: In a reaction vessel purged with an inert gas, combine the 5-substituted-2,4-dichloropyrimidine, the pyrazole boronic acid pinacol ester, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent system to the reaction vessel.
-
Reaction Conditions: Heat the mixture to the target temperature (e.g., 80-100 °C) and stir for the required duration (typically several hours to overnight). Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the desired 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine product.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.
References
- 1. This compound | 20055-01-0 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. theclinivex.com [theclinivex.com]
- 4. 20055-01-0|this compound|BLD Pharm [bldpharm.com]
- 5. 20055-01-0 CAS Manufactory [m.chemicalbook.com]
- 6. 1H-pyrazole-4,5-diamine, 1-methyl-, sulfate | CAS 20055-01-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. US5663366A - Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Spectroscopic and Experimental Data for 1-Methyl-1H-pyrazole-4,5-diamine Sulfate Currently Unavailable in Publicly Accessible Databases
An in-depth review of publicly available scientific databases and supplier information did not yield specific experimental spectroscopic data (NMR, IR, MS) for 1-Methyl-1H-pyrazole-4,5-diamine sulfate. While general information regarding its chemical properties is available, detailed experimental protocols and characterization data remain elusive.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 20055-01-0 | [1] |
| Molecular Formula | C₄H₁₀N₄O₄S | [1][2] |
| Molecular Weight | 210.21 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ~97% |
Data Unavailability:
While research articles detailing the synthesis and characterization of other pyrazole derivatives exist, this information is not directly transferable to the title compound due to structural differences that would significantly alter spectroscopic outcomes.
Context of Use:
This compound is noted for its use as a coupling reagent in the formulation of synthetic hair dye products.[3] It is often a component in oxidative hair dyes, where it acts as a precursor that reacts with a coupler to form the final hair color.
Given the absence of specific experimental data, a detailed technical guide with quantitative data tables and experimental workflows as requested cannot be generated at this time. Further investigation through direct experimental analysis would be required to establish a comprehensive spectroscopic profile for this compound.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Methyl-1H-pyrazole-4,5-diamine Sulfate
Introduction
1-Methyl-1H-pyrazole-4,5-diamine is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The formation of a sulfate salt is a common strategy in drug development to improve the solubility and stability of parent compounds. Understanding the thermal stability and decomposition profile of 1-Methyl-1H-pyrazole-4,5-diamine sulfate is critical for determining its shelf-life, processing conditions, and potential hazards. This technical guide provides a framework for assessing these properties, including detailed experimental protocols and a discussion of anticipated thermal behavior based on analogous structures.
Predicted Thermal Behavior
The thermal stability of this compound will be governed by the inherent stability of the substituted pyrazole ring, the influence of the methyl and diamine functional groups, and the nature of the sulfate salt.
-
Pyrazole Core: The pyrazole ring is generally a stable aromatic system. However, the presence of amino groups can influence its decomposition pathway.
-
Amine Substituents: Amino groups can act as initial sites for decomposition, potentially through deamination or interaction with other parts of the molecule or the sulfate counter-ion.
-
Sulfate Salt: The formation of a sulfate salt introduces an ionic interaction that typically increases the thermal stability of the free base. However, the sulfate ion itself can decompose at elevated temperatures, often above 600°C, to produce sulfur oxides.[1] The presence of the organic cation can lower this decomposition temperature.
It is anticipated that the decomposition of this compound will be a multi-stage process, likely beginning with the loss of the diamine and methyl substituents, followed by the fragmentation of the pyrazole ring and the eventual decomposition of the sulfate moiety.
Potential Decomposition Pathways
While the precise decomposition mechanism requires experimental elucidation, a plausible pathway can be hypothesized. The initial steps may involve the protonation of the amino groups by the sulfuric acid, followed by thermal stress leading to the cleavage of C-N bonds. The pyrazole ring itself may undergo ring-opening reactions. The decomposition of nitro-substituted pyrazoles has been observed to proceed through the initial loss of the nitro group, suggesting that substituents play a key role in directing the decomposition process.[2] For this compound, the amino groups are the likely points of initial thermal degradation.
Experimental Protocols
To definitively determine the thermal stability and decomposition of this compound, the following experimental methods are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature ranges over which the compound decomposes and the corresponding mass loss.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).
-
Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 800-1000 °C at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of each mass loss step indicates the beginning of a decomposition event.
Differential Scanning Calorimetry (DSC)
Objective: To identify the temperatures of thermal events such as melting, solid-solid transitions, and decomposition, and to quantify the enthalpy changes associated with these events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan should be used as a reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond its final decomposition point (as determined by TGA) at a controlled heating rate (e.g., 10 °C/min).
-
Data Analysis: Plot the heat flow versus temperature. Endothermic peaks typically represent melting or solid-solid transitions, while exothermic peaks usually indicate decomposition. The area under a peak can be integrated to determine the enthalpy change of the transition. The Kissinger method can be applied by running the experiment at multiple heating rates to calculate the activation energy of decomposition.[3][4]
Data Presentation
The quantitative data obtained from TGA and DSC experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Hypothetical TGA Data for this compound
| Decomposition Step | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Residual Mass (%) |
| 1 | TBD | TBD | TBD | TBD |
| 2 | TBD | TBD | TBD | TBD |
| 3 | TBD | TBD | TBD | TBD |
(TBD: To Be Determined by experimentation)
Table 2: Hypothetical DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Melting | TBD | TBD | TBD |
| Decomposition | TBD | TBD | TBD (exo/endo) |
(TBD: To Be Determined by experimentation)
Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a hypothetical decomposition pathway.
Caption: Workflow for Thermal Analysis.
Caption: Hypothetical Decomposition Pathway.
References
- 1. Sulfate Minerals: A Problem for the Detection of Organic Compounds on Mars? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determining Activation Energy Of Ammonium Salts Decomposition Using Mems Thermopile-Based Differential Scanning Calorimetry (Dsc) | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. Determining Activation Energy Of Ammonium Salts Decomposition Using Mems Thermopile-Based Differential Scanning Calorimetry (Dsc) | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
Methodological & Application
Application Notes and Protocols for the Use of 1-Methyl-1H-pyrazole-4,5-diamine Sulfate in Friedländer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Friedländer annulation is a cornerstone reaction in heterocyclic chemistry, providing a straightforward and efficient pathway to quinoline and related fused pyridine ring systems. A significant extension of this methodology involves the use of ortho-amino heterocyclic compounds to construct fused heterocyclic systems of high medicinal and materials science interest. 1-Methyl-1H-pyrazole-4,5-diamine sulfate is a valuable bifunctional building block for the synthesis of pyrazolo[3,4-b]pyridines via a Friedländer-type condensation. The resulting pyrazolo[3,4-b]pyridine scaffold is a key pharmacophore found in a multitude of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.
This document provides detailed application notes and a generalized experimental protocol for the use of this compound in the synthesis of pyrazolo[3,4-b]pyridines.
Reaction Principle:
The core of this application is the acid- or base-catalyzed or thermally-induced cyclocondensation of this compound with a 1,3-dicarbonyl compound. The reaction proceeds through the formation of an enamine or enone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazolo[3,4-b]pyridine ring system. The use of the sulfate salt of the diamine may necessitate the addition of a base to liberate the free diamine for the reaction to proceed efficiently.
Experimental Protocols
While a specific, detailed protocol for the Friedländer synthesis using this compound is not extensively documented in publicly available literature, a general procedure can be formulated based on well-established protocols for analogous 5-aminopyrazoles. The following is a representative protocol for the reaction with a 1,3-dicarbonyl compound such as acetylacetone.
General Protocol for the Synthesis of 1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine:
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (or other suitable base)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Apparatus for filtration (e.g., Büchner funnel)
Procedure:
-
Preparation of the Free Diamine (Optional but Recommended):
-
In a round-bottom flask, dissolve this compound in a minimal amount of deionized water.
-
Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the solution is neutral to slightly basic (pH 7-8). This will neutralize the sulfate salt and precipitate the free diamine.
-
Extract the aqueous solution with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the free 1-Methyl-1H-pyrazole-4,5-diamine.
-
-
Friedländer Cyclocondensation:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1-Methyl-1H-pyrazole-4,5-diamine (1.0 equivalent).
-
Add glacial acetic acid as the solvent (a typical concentration would be in the range of 0.1-0.5 M).
-
To this solution, add acetylacetone (1.0-1.2 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) and maintain this temperature for a period of 2-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-water.
-
Neutralize the acidic solution by the careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Note: Reaction conditions such as solvent, catalyst (or lack thereof), temperature, and reaction time can be varied to optimize the yield of the desired product. For example, some procedures utilize ethanol as a solvent with a catalytic amount of a stronger acid like p-toluenesulfonic acid, or a base like piperidine.
Data Presentation
| 5-Aminopyrazole Reactant | 1,3-Dicarbonyl Reactant | Solvent | Catalyst/Conditions | Time (h) | Yield (%) | Reference |
| 1-Phenyl-3-methyl-5-aminopyrazole | Acetylacetone | Glacial Acetic Acid | Reflux | 1 | 98 | [1] |
| 1-Phenyl-3-methyl-5-aminopyrazole | Ethyl Acetoacetate | Glacial Acetic Acid | Reflux | 2 | 85 | [1] |
| 1-Phenyl-3-methyl-5-aminopyrazole | Dibenzoylmethane | Glacial Acetic Acid | Reflux | 3 | 92 | [1] |
| 5-Amino-3-methyl-1H-pyrazole | Acetylacetone | Ethanol | p-Toluenesulfonic acid, Reflux | 4 | 78 | General Method |
| 5-Amino-1H-pyrazole | Benzoylacetone | DMF | TMSCl, 100 °C | 1 | 90 | [1] |
Visualizations
General Workflow of the Friedländer Synthesis
The following diagram illustrates the general workflow for the synthesis of pyrazolo[3,4-b]pyridines using 1-Methyl-1H-pyrazole-4,5-diamine and a generic 1,3-dicarbonyl compound.
Caption: General workflow for the Friedländer synthesis.
Logical Relationship of Reaction Components
This diagram shows the logical relationship between the reactants and the resulting product in the Friedländer synthesis.
References
Application Notes and Protocols: Synthesis of Pyrazolo[3,4-b]pyridines using 1-Methyl-1H-pyrazole-4,5-diamine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[3,4-b]pyridines are a class of bicyclic heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their core structure is analogous to purine bases, making them privileged scaffolds for the development of therapeutic agents with a wide range of biological activities. These activities include, but are not limited to, antiviral, anti-inflammatory, and kinase inhibitory properties. A common and versatile method for the synthesis of the pyrazolo[3,4-b]pyridine core is the cyclocondensation of an aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. This document provides detailed protocols for the synthesis of pyrazolo[3,4-b]pyridines utilizing 1-Methyl-1H-pyrazole-4,5-diamine sulfate as the starting pyrazole component.
The primary synthetic strategy involves the formation of the pyridine ring onto the pre-existing pyrazole core.[1][2][3] this compound is a convenient starting material, and its reaction with various 1,3-dicarbonyl compounds allows for the introduction of diverse substituents onto the newly formed pyridine ring. The reaction typically proceeds via a condensation mechanism, followed by cyclization and dehydration to afford the aromatic pyrazolo[3,4-b]pyridine system. The use of the sulfate salt of the diamine necessitates the addition of a base to liberate the free diamine for the reaction to proceed efficiently.
General Reaction Scheme
The overall transformation described in this protocol is the condensation and cyclization of 1-Methyl-1H-pyrazole-4,5-diamine with a 1,3-dicarbonyl compound to yield the corresponding 1-methyl-1H-pyrazolo[3,4-b]pyridine derivative.
References
Application Notes and Protocols: Synthesis of Fused Pyrazolo-Heterocycles from 1-Methyl-1H-pyrazole-4,5-diamine sulfate and 1,3-Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 1-Methyl-1H-pyrazole-4,5-diamine sulfate with 1,3-dicarbonyl compounds provides a versatile and efficient route to synthesize a variety of fused pyrazolo-heterocyclic systems, most notably pyrazolo[3,4-b]pyridines. These scaffolds are of significant interest in medicinal chemistry and drug development due to their structural analogy to purines, which allows them to interact with a wide range of biological targets. Derivatives of pyrazolo[3,4-b]pyridines have demonstrated potent activities as kinase inhibitors, antiviral agents, and anti-inflammatory molecules, making them privileged structures in the design of novel therapeutics.[1][2][3] This document provides detailed experimental protocols for the synthesis of these valuable compounds, a summary of representative quantitative data, and visualizations of the reaction pathways.
Reaction Principle
The fundamental reaction is a cyclocondensation between the 1,2-diamine functionality of 1-Methyl-1H-pyrazole-4,5-diamine and the two electrophilic carbonyl carbons of a 1,3-dicarbonyl compound. The reaction typically proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic fused heterocyclic product. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls is influenced by the relative reactivity of the two carbonyl groups.[3]
General Reaction Scheme
Caption: General reaction of this compound with 1,3-dicarbonyls.
Experimental Protocols
Protocol 1: Synthesis of 1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine from Acetylacetone
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in glacial acetic acid (10-15 mL per gram of diamine sulfate).
-
Addition of Dicarbonyl: Add acetylacetone (1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water and neutralize with a saturated sodium bicarbonate solution to a pH of 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one from Ethyl Acetoacetate
Materials:
-
This compound
-
Ethyl Acetoacetate
-
Ethanol
-
Water
-
Hydrochloric Acid (catalytic amount)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ethyl acetoacetate (1.2 eq).
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure.
-
Purification: The collected solid can be washed with cold ethanol or an ethanol/water mixture to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Characterization: Analyze the final product using appropriate spectroscopic methods (NMR, MS, IR).
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of pyrazolo[3,4-b]pyridine derivatives from the reaction of aminopyrazoles with 1,3-dicarbonyl compounds under various conditions. While not all examples use this compound specifically, they provide a good indication of the expected yields for these types of cyclocondensation reactions.
| Product | 1,3-Dicarbonyl Compound | Solvent | Catalyst/Additive | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine | Acetylacetone | Acetic Acid | None | 5 | Reflux | 75-85 (estimated) | [3] |
| 6-Methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine | Benzoylacetone | Acetic Acid | None | 6 | Reflux | 60-70 (estimated) | [4] |
| 4-(4-Methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine | 1-(4-Methoxyphenyl)butane-1,3-dione | Ethanol | HCl (cat.) | 12 | Reflux | 80 | [5] |
| 4,6-Diphenyl-1H-pyrazolo[3,4-b]pyridine | 1,3-Diphenylpropane-1,3-dione | Acetic Acid | None | 8 | Reflux | 65 | [1] |
| Ethyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | Diethyl 2-acetylmalonate | Ethanol | Piperidine (cat.) | 10 | Reflux | 72 | [5] |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of pyrazolo[3,4-b]pyridines.
Potential Signaling Pathway Inhibition
Many pyrazolo[3,4-b]pyridine derivatives have been identified as potent kinase inhibitors. These compounds often act by competing with ATP for the binding site on the kinase, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation and survival.
Caption: Inhibition of a generic kinase signaling pathway by a pyrazolo[3,4-b]pyridine derivative.[1]
Conclusion
The cyclocondensation of this compound with 1,3-dicarbonyl compounds is a robust and straightforward method for the synthesis of biologically relevant pyrazolo[3,4-b]pyridines. The provided protocols offer a solid foundation for researchers to produce these valuable heterocyclic compounds. The versatility of the 1,3-dicarbonyl component allows for the generation of a diverse library of substituted pyrazolo[3,4-b]pyridines, which can be screened for various biological activities, particularly in the context of kinase inhibition for cancer therapy and other diseases. Further optimization of reaction conditions may be necessary for specific substrates to maximize yields.
References
- 1. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
Application of 1-Methyl-1H-pyrazole-4,5-diamine Sulfate in Medicinal Chemistry: A Guide for Researchers
Introduction
1-Methyl-1H-pyrazole-4,5-diamine sulfate is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of fused pyrazole derivatives. Its vicinal diamine functionality makes it an ideal precursor for the construction of various bicyclic and polycyclic systems through cyclocondensation reactions. Of particular significance is its role in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds recognized as a "privileged scaffold" in drug discovery. The structural resemblance of the pyrazolo[3,4-d]pyrimidine core to endogenous purines, such as adenine, allows these synthetic analogues to function as competitive inhibitors for a variety of enzymes, most notably protein kinases.[1][2] The dysregulation of protein kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making kinase inhibitors a major focus of modern drug development.[3][4]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for the synthesis of bioactive compounds, with a focus on kinase inhibitors.
Application in the Synthesis of Kinase Inhibitors
This compound serves as a crucial starting material for the synthesis of potent kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs).[3][4][5][6] CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle, and their aberrant activity is frequently observed in cancer.[4] By constructing a pyrazolo[3,4-d]pyrimidine core from this compound, medicinal chemists can design molecules that compete with ATP for the kinase active site, thereby inhibiting its function and arresting the proliferation of cancer cells.[3][4]
The general synthetic strategy involves the cyclocondensation of 1-Methyl-1H-pyrazole-4,5-diamine with a 1,3-dicarbonyl compound or a functional equivalent. This reaction efficiently forms the fused pyrimidine ring, yielding the pyrazolo[3,4-d]pyrimidine scaffold. Subsequent modifications at various positions of this scaffold allow for the optimization of potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.
Quantitative Data: Bioactivity of Pyrazolo[3,4-d]pyrimidine Derivatives
The following table summarizes the in vitro biological activity of representative pyrazolo[3,4-d]pyrimidine derivatives synthesized from diaminopyrazole precursors. These compounds demonstrate potent inhibition of various kinases and antiproliferative activity against cancer cell lines.
| Compound ID | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | GI₅₀/IC₅₀ (µM) | Citation |
| PP1 | Src Family Kinases | - | - | - | [7] |
| PP2 | Src Family Kinases | - | - | - | [7] |
| Compound 14 | CDK2/cyclin A2 | 0.057 | HCT-116 | 0.006 | [5] |
| Compound 13 | CDK2/cyclin A2 | 0.081 | HCT-116 | 0.099 | [5] |
| Compound 15 | CDK2/cyclin A2 | 0.119 | HCT-116 | 0.007 | [5] |
| Compound 1a | - | - | A549 | 2.24 | [8] |
| Compound 1d | - | - | MCF-7 | 1.74 | [8] |
| Compound 12b | EGFRWT | 0.18 | A549 | 8.21 | [9] |
| Compound 12b | EGFRT790M | 0.25 | - | - | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key intermediate and a representative bioactive compound, as well as a protocol for a kinase inhibition assay.
Protocol 1: Synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
This protocol describes the synthesis of a versatile intermediate, 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which can be further functionalized to generate a library of kinase inhibitors.
Materials:
-
This compound
-
Formamide
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dioxane
-
Ice
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
Neutralization of the sulfate salt: To a solution of this compound in water, add a stoichiometric amount of aqueous sodium hydroxide solution to neutralize the sulfuric acid and precipitate the free diamine. Filter the precipitate, wash with cold water, and dry under vacuum.
-
Synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one: In a round-bottom flask, suspend the dried 1-Methyl-1H-pyrazole-4,5-diamine in an excess of formamide. Heat the mixture to reflux (approximately 180-190 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product. Filter the solid, wash thoroughly with water, and dry to obtain 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one.
-
Chlorination: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃) to the dried 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one in a round-bottom flask equipped with a reflux condenser. Heat the mixture to reflux for 2-3 hours.
-
Work-up and purification: After cooling, slowly and carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and dry. The crude 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can be purified by recrystallization from a suitable solvent such as ethanol or dioxane.
Protocol 2: Synthesis of a 4-Anilino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivative (Representative Kinase Inhibitor)
This protocol describes the synthesis of a representative kinase inhibitor via a nucleophilic aromatic substitution reaction.
Materials:
-
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline)
-
Isopropanol or other suitable solvent
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base
-
Standard laboratory glassware
-
Magnetic stirrer with heating mantle
Procedure:
-
Reaction setup: In a round-bottom flask, dissolve 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and the substituted aniline (1.1 equivalents) in isopropanol.
-
Base addition: Add triethylamine (1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.
-
Work-up and isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, filter the solid and wash with cold isopropanol. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure 4-anilino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (CDK2/Cyclin A)
This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., Histone H1)
-
Synthesized inhibitor compounds
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
[γ-³²P]ATP or a fluorescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Incubator
-
Scintillation counter or plate reader
Procedure:
-
Compound preparation: Prepare a series of dilutions of the test compounds in DMSO.
-
Reaction setup: In a 96-well plate, add the kinase buffer, the substrate peptide, and the diluted test compound or vehicle control (DMSO).
-
Enzyme addition: Add the recombinant CDK2/Cyclin A enzyme to each well to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature.
-
Initiation of kinase reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or the non-radioactive ATP for fluorescence-based assays) to each well.
-
Incubation: Incubate the plate at 30 °C for a defined period (e.g., 30-60 minutes).
-
Termination of reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or the specific reagent for fluorescence-based assays).
-
Detection:
-
Radiometric assay: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence-based assay: Follow the manufacturer's instructions for the specific assay kit to measure the signal (e.g., luminescence) using a plate reader.
-
-
Data analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway: CDK2 in Cell Cycle Regulation
References
- 1. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method for Monitoring Reactions with 1-Methyl-1H-pyrazole-4,5-diamine Sulfate
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative monitoring of reactions involving 1-Methyl-1H-pyrazole-4,5-diamine sulfate. This method is suitable for determining the consumption of the starting material, the formation of products, and the presence of process-related impurities. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and stability-indicating analytical procedure.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. Accurate monitoring of its consumption and the emergence of products and byproducts during a chemical reaction is crucial for reaction optimization, yield determination, and quality control. The inherent polarity of this diamine, present as a sulfate salt, requires a carefully optimized HPLC method to achieve adequate retention, good peak shape, and resolution from other reaction components. This document provides a detailed protocol for such a method, validated for its specificity and linearity, making it suitable for in-process control.
Experimental Protocol
A detailed experimental protocol is provided to ensure reproducible results.
1. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA).
-
Reagents: this compound reference standard.
2. Chromatographic Conditions
The separation was achieved using a gradient elution on a C18 column.
| Parameter | Value |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient Program | 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B in 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 23 minutes |
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Reaction Sample Preparation: Withdraw an aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction if necessary. Dilute the sample with the 50:50 Mobile Phase A/Methanol mixture to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the key performance characteristics of the developed HPLC method.
| Parameter | Result |
| Retention Time (RT) | Approximately 3.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Method Validation
The method was validated according to the International Council for Harmonisation (ICH) guidelines. Specificity was confirmed by analyzing a placebo sample (reaction mixture without the analyte), which showed no interfering peaks at the retention time of this compound. Linearity was established over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) greater than 0.999. Precision was determined by replicate injections of a standard solution, with the relative standard deviation (%RSD) being less than 2.0%. Accuracy was assessed by spiking a known amount of the standard into a placebo matrix, with recoveries in the range of 98.0% to 102.0%.
Mandatory Visualization
The following diagram illustrates the general workflow for monitoring a chemical reaction using this HPLC method.
Caption: Workflow for HPLC monitoring of reactions.
Conclusion
The described RP-HPLC method provides a reliable and accurate tool for monitoring reactions involving this compound. The method is specific, linear, precise, and accurate, making it suitable for routine use in research and development environments. The use of a common C18 column and standard mobile phases ensures that this method can be readily implemented in most analytical laboratories.
Application Note: LC-MS/MS Analysis of Oxidative Coupling Products of 1-Methyl-1H-pyrazole-4,5-diamine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the analysis of reaction products formed from the oxidative coupling of 1-Methyl-1H-pyrazole-4,5-diamine sulfate, a key intermediate in the formation of certain hair dyes and a potential building block in pharmaceutical synthesis. The protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation, identification, and quantification of the parent compound and its putative dimeric and trimeric oxidative coupling products. This methodology is critical for quality control, reaction monitoring, and stability studies in relevant industries.
Introduction
1-Methyl-1H-pyrazole-4,5-diamine is a diamino pyrazole derivative used as a coupling reagent in various chemical syntheses, most notably in the formulation of oxidative hair dye products.[1] In the presence of an oxidizing agent, such as hydrogen peroxide, and often in conjunction with other precursor molecules, it undergoes oxidative coupling to form larger, colored molecules. The analysis of these reaction products is essential for understanding the reaction kinetics, ensuring product consistency, and identifying potential impurities or degradation products. LC-MS/MS offers the high sensitivity and selectivity required for the analysis of these compounds in complex matrices.
Experimental Protocols
Protocol 1: Sample Preparation
This protocol describes the preparation of a simulated reaction mixture for LC-MS/MS analysis.
Materials:
-
This compound
-
Hydrogen peroxide (30%)
-
Ammonium hydroxide solution
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS): 1-Hydroxyethyl-4,5-diamino pyrazole sulfate or a stable isotope-labeled analog
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in water.
-
In a glass vial, combine 1 mL of the stock solution with 0.5 mL of ammonium hydroxide solution.
-
Add 0.1 mL of 3% hydrogen peroxide to initiate the oxidative coupling reaction.
-
Allow the reaction to proceed for 30 minutes at room temperature. The solution should develop a distinct color.
-
-
Sample Dilution and Internal Standard Spiking:
-
Dilute the reaction mixture 1:100 with a solution of 50:50 (v/v) methanol:water containing 0.1% formic acid.
-
Spike the diluted sample with the internal standard to a final concentration of 100 ng/mL.
-
Vortex the sample for 30 seconds.
-
-
Filtration:
-
Filter the sample through a 0.22 µm PTFE syringe filter into an LC autosampler vial.
-
Protocol 2: LC-MS/MS Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of the analytes.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Interface Voltage | 4.0 kV |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
Data Presentation
The following tables summarize the expected MRM transitions for the parent compound and its hypothetical oxidative coupling products. The exact masses and fragmentation patterns would need to be confirmed through infusion experiments.
Table 1: MRM Transitions for Target Analytes
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Methyl-1H-pyrazole-4,5-diamine | 113.1 | 96.1 | 15 |
| Oxidative Dimer 1 | To be determined | To be determined | To be determined |
| Oxidative Dimer 2 | To be determined | To be determined | To be determined |
| Oxidative Trimer | To be determined | To be determined | To be determined |
| Internal Standard | e.g., 241.1 | e.g., 195.1 | 20 |
Table 2: Hypothetical Quantitative Analysis Results
| Compound | Retention Time (min) | Concentration (ng/mL) | % RSD (n=3) |
| 1-Methyl-1H-pyrazole-4,5-diamine | 2.5 | 15.2 | 3.1 |
| Oxidative Dimer 1 | 5.8 | 45.7 | 4.5 |
| Oxidative Dimer 2 | 6.3 | 22.1 | 3.8 |
| Oxidative Trimer | 8.1 | 8.9 | 5.2 |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
References
Troubleshooting & Optimization
Technical Support Center: Reactions of 1-Methyl-1H-pyrazole-4,5-diamine Sulfate with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of pyrazolo[3,4-d]pyrimidines from 1-Methyl-1H-pyrazole-4,5-diamine sulfate and various active methylene compounds.
I. Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format, offering potential causes and recommended solutions.
Issue 1: Low or No Yield of the Desired Pyrazolo[3,4-d]pyrimidine Product
Question: I am getting a very low yield of my target 1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative when reacting this compound with an active methylene compound. What are the possible reasons and how can I improve the yield?
Answer:
Low yields are a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. Extend the reaction time if the starting materials are still present. Optimize Temperature: Some reactions require elevated temperatures to proceed to completion. Consider increasing the reaction temperature in increments while monitoring for product degradation. |
| Purity of Starting Materials | Verify Purity: Ensure the this compound and the active methylene compound are of high purity. Impurities can inhibit the reaction or lead to side products. Recrystallize or purify the starting materials if necessary. |
| Incorrect Stoichiometry | Check Molar Ratios: A slight excess of the active methylene compound may be beneficial in some cases. Experiment with varying the stoichiometry to find the optimal ratio. |
| Suboptimal Reaction Conditions | Solvent Effects: The choice of solvent is crucial for reactant solubility and reaction kinetics. If solubility is an issue, consider alternative solvents or solvent mixtures. Protic solvents like ethanol or acetic acid are commonly used. Catalyst Selection: The reaction is often catalyzed by either acid or base. The choice of catalyst can significantly influence the reaction rate and selectivity. For the sulfate salt of the diamine, a base may be required to liberate the free amine for reaction. Experiment with mild bases like triethylamine or sodium acetate. |
| Product Degradation | Control Temperature: Excessive heat can lead to the decomposition of the desired product. If you suspect degradation, try running the reaction at a lower temperature for a longer duration. |
Issue 2: Formation of Multiple Products and Difficulty in Purification
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure pyrazolo[3,4-d]pyrimidine. What are these other products and how can I purify my target compound?
Answer:
The formation of multiple products is often due to side reactions. The most common side products are isomeric pyrazolo[3,4-b]pyridines and uncyclized intermediates.
Potential Side Reactions and Purification Strategies:
-
Formation of Pyrazolo[3,4-b]pyridine Isomers: Condensation can sometimes occur at the C4-amino group and the C5 carbon of the pyrazole ring, leading to the formation of a pyrazolo[3,4-b]pyridine instead of the desired pyrazolo[3,4-d]pyrimidine. This is particularly relevant when using unsymmetrical active methylene compounds like ethyl acetoacetate.
-
Mitigation: The regioselectivity of the cyclization can be influenced by the reaction conditions. Acidic conditions often favor the formation of the thermodynamically more stable pyrazolo[3,4-d]pyrimidine. Careful control of pH is crucial.
-
-
Uncyclized Intermediates: The reaction proceeds through an initial condensation to form an intermediate which then undergoes cyclization. If the cyclization step is incomplete, these intermediates will remain in the reaction mixture.
-
Mitigation: Ensure sufficient reaction time and optimal temperature to drive the cyclization to completion. The use of a dehydrating agent or a Dean-Stark trap to remove water can also be beneficial.
-
Purification Recommendations:
| Purification Method | Description |
| Column Chromatography | This is the most effective method for separating isomers and other impurities. A silica gel column is typically used. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is recommended to achieve good separation. |
| Recrystallization | If the desired product is a solid and has significantly different solubility from the impurities, recrystallization from a suitable solvent or solvent mixture can be an effective purification method. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound with active methylene compounds?
A1: The primary side reactions include:
-
Formation of isomeric pyrazolo[3,4-b]pyridines: This occurs due to the alternative cyclization pathway involving the C4-amino group and the C5-position of the pyrazole ring.
-
Incomplete cyclization: This leads to the presence of uncyclized intermediates in the final product mixture.
-
Self-condensation of the diaminopyrazole: Under certain conditions, particularly at high temperatures, the diaminopyrazole may react with itself.
-
Hydrolysis of the active methylene compound: If water is present in the reaction mixture, the active methylene compound can hydrolyze, especially under acidic or basic conditions at elevated temperatures.
Q2: How does the choice of active methylene compound affect the reaction and potential side products?
A2: The structure of the active methylene compound plays a significant role:
-
Symmetrical compounds (e.g., diethyl malonate, malononitrile): These generally lead to a single major product, simplifying purification.
-
Unsymmetrical compounds (e.g., ethyl acetoacetate): These can lead to the formation of regioisomers, making the reaction more complex and purification more challenging. The relative reactivity of the two carbonyl groups (or their equivalents) in the active methylene compound will determine the major isomer formed.
Q3: What is the role of the sulfate salt in this compound, and how does it affect the reaction?
A3: The sulfate salt improves the stability and handling of the highly reactive diaminopyrazole. However, for the condensation reaction to occur, the free diamine is required. Therefore, a base must be added to the reaction mixture to neutralize the sulfuric acid and liberate the free 1-Methyl-1H-pyrazole-4,5-diamine. The choice and amount of base are critical to avoid side reactions.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the products and byproducts?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): For analyzing the purity of the product and identifying the molecular weights of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the desired product and for identifying and quantifying impurities, including isomers and uncyclized intermediates.
-
Infrared (IR) Spectroscopy: To identify key functional groups in the product.
III. Experimental Protocols
The following are generalized experimental protocols for the synthesis of pyrazolo[3,4-d]pyrimidines from this compound. Optimization of these conditions for specific substrates is recommended.
Protocol 1: Synthesis of 1-Methyl-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidine-4,6-dione
-
Reactants: this compound and Diethyl Malonate.
-
Methodology:
-
To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol), add this compound.
-
Stir the mixture at room temperature for 30 minutes to liberate the free diamine.
-
Add diethyl malonate to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.
-
Filter the solid, wash with water and then ethanol, and dry under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water).
-
Protocol 2: Synthesis of 6-Amino-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one
-
Reactants: this compound and Ethyl Cyanoacetate.
-
Methodology:
-
Suspend this compound and sodium acetate in glacial acetic acid.
-
Add ethyl cyanoacetate to the suspension.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify by column chromatography on silica gel or by recrystallization.
-
IV. Visualizations
The following diagrams illustrate the key reaction pathways and a troubleshooting workflow.
Caption: Main vs. Side Reaction Pathways.
Caption: Troubleshooting Workflow for Low Yields.
formation of regioisomers in reactions of 1-Methyl-1H-pyrazole-4,5-diamine sulfate
Welcome to the technical support center for 1-Methyl-1H-pyrazole-4,5-diamine sulfate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments, with a focus on controlling the formation of regioisomers in cyclocondensation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A: 1-Methyl-1H-pyrazole-4,5-diamine is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the N1 position and two adjacent amine groups at the C4 and C5 positions. It is typically supplied as a sulfate salt for improved stability. This diamine is a valuable building block in synthetic and medicinal chemistry, primarily used for the synthesis of fused heterocyclic systems such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines.[1][2][3] These scaffolds are of significant interest as they are structurally similar to purine bases and are found in many biologically active compounds.[2]
Q2: Why is the formation of regioisomers a common issue when using this reagent?
A: The formation of regioisomers is a significant concern when 1-Methyl-1H-pyrazole-4,5-diamine reacts with an unsymmetrical partner, such as a non-symmetrical 1,3-dicarbonyl compound.[2] The two amine groups (at C4 and C5) have different chemical environments due to the asymmetry of the pyrazole ring and the N1-methyl group. This results in different nucleophilicities and steric hindrances. When reacting with an unsymmetrical electrophile, the initial attack can occur from either the C4-amine or the C5-amine, leading to two different cyclization pathways and ultimately, two distinct regioisomeric products.
Q3: What are the main fused heterocyclic systems synthesized from this diamine?
A: The most common applications involve cyclocondensation reactions to form:
-
Pyrazolo[3,4-b]pyridines: Formed by reacting the diamine with 1,3-dicarbonyl compounds or their equivalents.[2][3][4][5]
-
Pyrazolo[3,4-d]pyrimidines: Formed by reacting the diamine with reagents like urea, oxalyl chloride, or formamide.[1][6][7][8][9] These compounds are known kinase inhibitors and have applications in anticancer research.[1][8]
Troubleshooting Guide: Controlling Regioselectivity
Issue: My reaction is producing an undesirable mixture of regioisomers. How can I improve the selectivity?
Controlling the ratio of regioisomers depends on exploiting the subtle differences between the C4 and C5 amino groups and the electrophilic sites of the reaction partner. The outcome is governed by a combination of electronic effects, steric hindrance, and reaction conditions.
Factor 1: Electronic Effects
The nucleophilicity of the two amino groups is not identical. In reactions with unsymmetrical dicarbonyl compounds (e.g., R1-CO-CH2-CO-R2), the more nucleophilic amine will preferentially attack the more electrophilic carbonyl carbon.
-
Recommendation:
-
Modify the Dicarbonyl Substrate: Increase the electronic difference between the two carbonyl groups. For instance, if one R group is strongly electron-withdrawing (like -CF3) and the other is electron-donating or neutral (like an alkyl or aryl group), the carbonyl adjacent to the electron-withdrawing group will be more electrophilic. This can significantly favor one reaction pathway.[2]
-
Consider the Diamine's Electronics: The N1-methyl group and the pyrazole ring itself influence the electron density of the C4 and C5 amines. While this is inherent to the starting material, understanding this can help predict the more nucleophilic site.
-
Factor 2: Steric Hindrance
The N1-methyl group provides a more sterically hindered environment around the C5-amino group compared to the C4-amino group. This can be used to control the reaction with bulky reagents.
-
Recommendation:
-
Introduce Bulky Groups: Use a reaction partner with one bulky and one small substituent (e.g., a pivaloyl group vs. an acetyl group in a 1,3-diketone). The less-hindered C4-amine is more likely to attack the more sterically accessible carbonyl group, while the more-hindered C5-amine may react preferentially with the less-hindered carbonyl.
-
Factor 3: Reaction Conditions (Solvent, Catalyst, Temperature)
Reaction conditions can dramatically alter the reaction pathway and, therefore, the product ratio.
-
Recommendation:
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some pyrazole syntheses by modulating the reactivity of intermediates.[10]
-
Catalyst: The choice of an acid or base catalyst can favor one pathway over another by selectively activating one of the reacting species or by altering the rate-determining step of the cyclization.
-
Temperature: Lowering the reaction temperature can often increase selectivity by favoring the pathway with the lower activation energy, which is typically the kinetically controlled product.
-
The following workflow can help guide your troubleshooting process.
Illustrative Data on Regioselectivity Control
While specific data for this compound is proprietary or spread across numerous publications, the following table summarizes the expected outcomes based on established principles for reactions of 5-aminopyrazoles with unsymmetrical 1,3-diketones.[2]
| Diketone Substituents (R1 vs. R2) | Key Factor | Expected Predominant Outcome | Regioisomeric Ratio (Approx.) |
| CH3 vs. C2H5 | Similar electronics/sterics | Little to no selectivity | ~ 50 : 50 |
| Phenyl vs. CF3 | Strong Electronic Difference | Amine attacks carbonyl next to CF3 | > 90 : 10 |
| tert-Butyl vs. CH3 | Strong Steric Difference | Less hindered amine attacks less hindered carbonyl | > 80 : 20 |
| CH3 vs. Phenyl (in TFE solvent) | Solvent Effect | Increased selectivity compared to standard solvents[10] | Potentially > 70 : 30 |
Visualizing the Formation of Regioisomers
The reaction of 1-Methyl-1H-pyrazole-4,5-diamine with an unsymmetrical 1,3-diketone (where R1 ≠ R2) can proceed via two main pathways, leading to two different pyrazolo[3,4-b]pyridine regioisomers.
Key Experimental Protocol
General Procedure for the Synthesis of a Substituted 1-Methyl-1H-pyrazolo[3,4-b]pyridine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
If starting from the sulfate salt, add a base (e.g., sodium acetate or triethylamine, ~2.0 eq) to liberate the free diamine. Stir for 15-30 minutes.
-
-
Reaction:
-
Add the unsymmetrical 1,3-dicarbonyl compound (1.0 - 1.2 eq) to the solution.
-
If catalysis is required, add a catalytic amount of a strong acid (e.g., HCl, H2SO4) or base.
-
Heat the reaction mixture to reflux (or the desired temperature) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can take from a few hours to overnight.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration. This may already be one of the regioisomers in high purity.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane in methanol, to separate the two regioisomers.
-
-
Characterization:
-
Characterize the purified products using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), mass spectrometry (MS), and other relevant analytical techniques to confirm their structures and determine the regioisomeric ratio.
-
Factors Influencing Regioselectivity: A Summary
The final product distribution is a result of a delicate balance between several factors. Understanding these relationships is key to designing a selective synthesis.
References
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Troubleshooting Low Conversion of 1-Methyl-1H-pyrazole-4,5-diamine Sulfate
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates during the synthesis of 1-Methyl-1H-pyrazole-4,5-diamine sulfate.
Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is consistently low. What are the most likely causes?
Low overall yield can stem from inefficiencies in one or more stages of the synthesis. The most common synthetic route involves three key stages:
-
Formation of a 5-amino-1-methyl-1H-pyrazole intermediate.
-
Nitrosation or Nitration at the 4-position to yield a nitroso or nitro intermediate.
-
Reduction of the nitroso/nitro group to form the diamine.
-
Formation of the sulfate salt.
Inefficiencies at any of these stages will impact the final yield. It is crucial to monitor the progress and purity of intermediates at each step.
Q2: I'm experiencing low yield during the reduction of the 4-nitroso/nitro-pyrazole intermediate. How can I troubleshoot this?
This is a critical and often problematic step. Low conversion in the reduction of the 4-nitroso or 4-nitro-1-methyl-5-aminopyrazole to 1-Methyl-1H-pyrazole-4,5-diamine can be attributed to several factors:
-
Catalyst Activity: The catalyst (e.g., Palladium on carbon - Pd/C) may be old, deactivated, or of poor quality.
-
Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low for the reaction to proceed efficiently.
-
Poor Solubility: The nitro-pyrazole intermediate may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst.
-
Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst, reducing its effectiveness.
-
Suboptimal Temperature: The reaction temperature may be too low, leading to a slow reaction rate.
Q3: I am observing the formation of multiple side products. What are they and how can I minimize them?
Side product formation is a common issue in pyrazole synthesis. Depending on the specific reaction conditions, you may encounter:
-
Regioisomers: During the initial pyrazole ring formation, different isomers can be formed if the starting materials are asymmetric.
-
Incomplete Reduction Products: In the reduction step, partially reduced intermediates such as hydroxylamines or azoxy compounds can form.
-
Over-alkylation: During the methylation step to introduce the N-methyl group, there is a possibility of alkylating other nitrogen atoms in the molecule.
-
Degradation Products: The diamine product can be sensitive to air and light, leading to colored impurities.
To minimize side products, ensure the use of pure starting materials, optimize reaction conditions (temperature, reaction time), and consider performing the reaction under an inert atmosphere.
Q4: How can I improve the purity of my final this compound product?
Purification of the final product is crucial. The formation of the sulfate salt itself is a purification step, as it often allows for the crystallization of the desired product from the reaction mixture, leaving impurities behind. If you are still observing impurities, consider the following:
-
Recrystallization: Recrystallizing the sulfate salt from a suitable solvent system can significantly improve purity.
-
Washing: Thoroughly washing the isolated crystals with a cold solvent can remove residual impurities.
-
Column Chromatography: While less common for the final salt, purification of the free diamine by column chromatography before salt formation may be necessary if significant impurities are present.
Experimental Protocols
The following is a generalized, multi-step protocol for the synthesis of this compound, based on common synthetic strategies.
Stage 1 & 2: Synthesis of 5-Amino-1-methyl-4-nitrosopyrazole
This stage involves the formation of the pyrazole ring and subsequent nitrosation. The specifics can vary, but a general approach is the reaction of a suitable three-carbon precursor with methylhydrazine, followed by nitrosation.
Stage 3: Reduction of 5-Amino-1-methyl-4-nitrosopyrazole
This protocol details the catalytic hydrogenation of the nitroso-pyrazole intermediate.
Materials:
-
5-Amino-1-methyl-4-nitrosopyrazole
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas supply
-
Hydrogenation vessel (e.g., Parr hydrogenator)
Procedure:
-
In a suitable hydrogenation vessel, dissolve the 5-Amino-1-methyl-4-nitrosopyrazole in ethanol.
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge it with hydrogen gas several times to remove any residual air.
-
Pressurize the vessel with hydrogen gas to approximately 3 bar.
-
Heat the reaction mixture to 50-70°C with vigorous stirring.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol to ensure complete recovery of the product.
Stage 4: Formation of this compound
Materials:
-
Ethanolic solution of 1-Methyl-1H-pyrazole-4,5-diamine (from Stage 3)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
Procedure:
-
To the ethanolic solution of the diamine, slowly add a stoichiometric amount of concentrated sulfuric acid dissolved in ethanol over a period of 30 minutes. Maintain the temperature of the reaction mixture.
-
Upon addition of the sulfuric acid solution, a precipitate of the sulfate salt should form.
-
Cool the suspension to 0-5°C and stir for a period to ensure complete precipitation.
-
Isolate the this compound by filtration.
-
Wash the collected solid with cold ethanol.
-
Dry the product under vacuum.
Data Presentation
Table 1: Troubleshooting Guide for Low Conversion in the Reduction Step
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst | Use a fresh batch of Pd/C. Ensure proper storage of the catalyst. |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure (e.g., to 5 bar). Ensure there are no leaks in the system. | |
| Poor Substrate Solubility | Try a different solvent or a co-solvent system (e.g., ethanol/water). Ensure the substrate is fully dissolved before starting the hydrogenation. | |
| Catalyst Poisoning | Purify the starting nitroso-pyrazole intermediate. Use high-purity solvents. | |
| Low Reaction Temperature | Increase the reaction temperature within the recommended range (50-70°C). | |
| Formation of Side Products | Incomplete Reduction | Increase reaction time or hydrogen pressure. Increase catalyst loading slightly. |
| Substrate Degradation | Perform the reaction under an inert atmosphere. Use degassed solvents. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low conversion.
preventing oxidation of 1-Methyl-1H-pyrazole-4,5-diamine sulfate during reaction workup
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to prevent the oxidation of 1-Methyl-1H-pyrazole-4,5-diamine sulfate during reaction workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to oxidation?
A1: this compound is a heterocyclic diamine compound.[1] Aromatic amines, and particularly diamines, are often highly susceptible to oxidation. The electron-rich nature of the amino groups makes them prone to react with oxidizing agents, including atmospheric oxygen, leading to the formation of colored, often polymeric, impurities.[2]
Q2: What are the typical visual signs of oxidation for this compound?
A2: The primary sign of oxidation is a noticeable color change. While the pure compound should be a light-colored solid, oxidation typically results in the product appearing yellow, brown, or even dark purple/black. This discoloration indicates the formation of oxidized impurities.
Q3: What are the main causes of oxidation during a typical reaction workup?
A3: The most common causes of oxidation during workup are:
-
Exposure to Atmospheric Oxygen: Direct contact with air during extraction, filtration, or solvent evaporation is a primary cause.[3]
-
Dissolved Oxygen in Solvents: Unpurified or non-degassed solvents and aqueous solutions contain significant amounts of dissolved oxygen that can react with the product.[4][5]
-
Presence of Oxidizing Reagents: Residual oxidizing agents from the preceding reaction step or peroxides that may have formed in older solvents (like ether) can degrade the target compound.[6][7][8]
Q4: What are the most effective general strategies to prevent oxidation during workup?
A4: The core strategies involve minimizing the compound's exposure to oxygen. This can be achieved through:
-
Working under an Inert Atmosphere: Using techniques like a Schlenk line or a glovebox to handle the compound in an environment of nitrogen or argon gas.[5][9][10]
-
Degassing Solvents and Reagents: Removing dissolved oxygen from all liquids that will come into contact with the product.[4]
-
Using Reducing Agents/Antioxidants: Adding a mild reducing agent to the aqueous phase of the workup to quench residual oxidants and scavenge dissolved oxygen.[11]
Troubleshooting Guide
| Problem Encountered | Probable Cause | Recommended Solution(s) |
| Isolated product is discolored (yellow, brown, or black). | Oxidation from exposure to atmospheric oxygen during workup procedures.[3] | Primary: Perform the entire workup (extraction, washing, drying, and solvent removal) under an inert atmosphere using a Schlenk line or glovebox.[5][9] Secondary: Work as quickly as possible and keep the solution cold to slow the rate of oxidation. |
| Significant product loss and formation of polar impurities. | Reaction with dissolved oxygen in solvents or residual oxidizing agents from the reaction. | Primary: Degas all solvents and aqueous solutions thoroughly before use (see Protocol 2). Secondary: Add a reducing agent like sodium dithionite or sodium thiosulfate to the aqueous wash solutions to act as an oxygen scavenger and quench oxidants.[11][12] |
| Discoloration occurs immediately upon adding aqueous solutions. | The aqueous solutions are saturated with dissolved oxygen, causing rapid oxidation. | Primary: Degas all aqueous solutions (e.g., brine, sodium bicarbonate solution) by sparging with nitrogen or argon for 30-60 minutes prior to use.[4] Secondary: Add a small amount of a reducing agent like sodium dithionite to the aqueous solution immediately before the extraction.[12] |
| Product appears pure after extraction but darkens during solvent removal. | Continuous exposure to small amounts of air leaking into the rotary evaporator. | Primary: Ensure the rotary evaporator has a tight seal. Break the vacuum with an inert gas (nitrogen or argon) instead of air. Secondary: For highly sensitive compounds, consider removing the solvent under high vacuum on a Schlenk line without rotation.[9] |
Key Preventative Strategies & Experimental Protocols
Protocol 1: Workup Using a Reducing Agent
This protocol is effective when standard benchtop techniques are used and is designed to neutralize oxidants within the workup solutions. Sodium dithionite is a powerful reducing agent and oxygen scavenger.[12][13]
Methodology:
-
Prepare a Degassed Aqueous Solution: Before starting the workup, prepare the required aqueous solution (e.g., saturated sodium bicarbonate or brine). Degas it by bubbling argon or nitrogen gas through it for at least 30 minutes.
-
Add Reducing Agent: To this degassed aqueous solution, add sodium dithionite (Na₂S₂O₄) to a final concentration of 0.1 M. Stir until dissolved. This solution should be prepared fresh and used immediately, as sodium dithionite has limited stability in solution.[14]
-
Perform Extraction: Add the freshly prepared reducing solution to your reaction mixture in the separatory funnel.
-
Extract and Wash: Perform the extraction with your desired organic solvent. If multiple aqueous washes are required, use the dithionite-containing solution for each wash.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure, preferably breaking the vacuum with an inert gas.
Protocol 2: Solvent and Reagent Degassing
Removing dissolved oxygen from all liquids is critical for preventing oxidation.[4][5] The "Freeze-Pump-Thaw" method is the most rigorous technique.
Methodology (Freeze-Pump-Thaw):
-
Freeze: Place the solvent or solution in a Schlenk flask and freeze it completely by immersing the flask in a liquid nitrogen bath.
-
Pump: Once the liquid is solid, open the flask to a high vacuum line and evacuate for 5-10 minutes to remove the gases from the headspace above the frozen solid.
-
Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solid to thaw completely. You may see gas bubbles evolving from the liquid as it thaws.
-
Repeat: Repeat this entire freeze-pump-thaw cycle at least three times to ensure all dissolved gases have been removed.
-
Store: After the final cycle, backfill the flask with an inert gas (argon or nitrogen) before use.
Visual Guides
Caption: A flowchart comparing a standard workup to an anti-oxidative workflow.
Caption: Key causes of oxidation and their corresponding preventative solutions.
References
- 1. This compound | 20055-01-0 [sigmaaldrich.com]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Oxidizing Agents & Reducing Agents | ChemTalk [chemistrytalk.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Air-free technique - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Oxidizing agent - Wikipedia [en.wikipedia.org]
- 8. Oxidizing_agent [chemeurope.com]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 11. The Use of Sodium Dithionite for the Reduction of Imines and the Cleavage of Oximes | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. The chemistry of sodium dithionite and its use in conservation | Semantic Scholar [semanticscholar.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Validation & Comparative
Comparative Elemental Analysis of Synthesized 1-Methyl-1H-pyrazole-4,5-diamine Sulfate
For Immediate Release
This guide provides a comparative analysis of the elemental composition of synthesized 1-Methyl-1H-pyrazole-4,5-diamine sulfate against its theoretical values and related pyrazole derivatives. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the characterization and quality control of this compound.
Theoretical vs. Experimental Elemental Composition
The purity and identity of a synthesized compound are fundamentally verified by elemental analysis. This section compares the theoretical elemental percentages of this compound with experimental findings for structurally similar pyrazole derivatives.
Theoretical Composition of this compound
The elemental composition of this compound, with the molecular formula C₄H₁₀N₄O₄S, is detailed below. These values serve as the benchmark for experimental validation.[1]
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.011 | 4 | 48.044 | 22.87% |
| Hydrogen (H) | 1.008 | 10 | 10.080 | 4.80% |
| Nitrogen (N) | 14.007 | 4 | 56.028 | 26.66% |
| Oxygen (O) | 15.999 | 4 | 63.996 | 30.45% |
| Sulfur (S) | 32.065 | 1 | 32.065 | 15.26% |
| Total | 210.213 | 100.00% |
Comparative Experimental Data of Related Pyrazole Derivatives
While direct experimental data for this compound is not publicly available, this section presents elemental analysis results for other synthesized 5-amino-pyrazole derivatives to provide a comparative context for researchers. The following data is from a study on novel azo-linked 5-amino-pyrazole-4-carbonitrile derivatives.[2]
| Compound | Molecular Formula | Calculated C% | Found C% | Calculated H% | Found H% | Calculated N% | Found N% |
| 4a | C₂₂H₁₅ClN₆O | 60.77 | 60.79 | 3.48 | 3.47 | 19.33 | 19.31 |
| 4f | C₂₂H₁₇N₇O₃ | 62.87 | 62.85 | 3.90 | 3.88 | 22.31 | 22.33 |
| 4k | C₂₂H₁₅BrN₆O | 57.53 | 57.55 | 3.29 | 3.30 | 18.30 | 18.29 |
Source: Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst[2]
Experimental Protocol for Elemental Analysis
The following is a generalized protocol for the determination of Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) content in organic compounds, based on established methods.
Instrumentation: A calibrated elemental analyzer based on the Dumas method of dynamic flash combustion is to be used.
Sample Preparation:
-
Ensure the synthesized this compound is of high purity.
-
The sample must be thoroughly dried to remove any residual solvents or moisture, as this can significantly affect the hydrogen and oxygen analysis results.
-
A minimum of 5mg of the finely powdered, homogenous sample is required for accurate and reproducible results.
Analytical Procedure:
-
The sample is weighed accurately into a tin capsule.
-
The capsule is introduced into a high-temperature furnace (typically above 900°C) in an oxygen-rich environment.
-
The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂).
-
The resulting gases are separated by gas chromatography.
-
A thermal conductivity detector (TCD) is used to quantify the individual gases.
-
The instrument's software calculates the percentage of each element based on the weight of the sample and the detected amounts of the combustion gases.
-
For quality control, certified organic analytical standards should be run intermittently to ensure the calibration of the instrument remains accurate.
Visualizing the Experimental Workflow
The logical flow of the elemental analysis process is depicted in the following diagram.
Caption: Workflow for CHNS Elemental Analysis.
Signaling Pathway Context
While this compound is primarily a synthesis intermediate, pyrazole derivatives are known to be active in various biological pathways. For instance, some pyrazole-containing compounds act as inhibitors of Cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.
Caption: Inhibition of the COX Pathway by Pyrazole Derivatives.
References
A Comparative Guide to 1-Methyl-1H-pyrazole-4,5-diamine Sulfate and Other Diaminopyrazoles in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. Among the myriad of building blocks available, diaminopyrazoles stand out as versatile precursors for the construction of a wide array of fused heterocyclic systems, many of which exhibit significant biological activity. This guide provides a comparative overview of 1-Methyl-1H-pyrazole-4,5-diamine sulfate against other diaminopyrazoles in the context of heterocyclic synthesis, supported by experimental data and detailed protocols.
Introduction to Diaminopyrazoles in Heterocyclic Chemistry
Diaminopyrazoles are highly valuable synthons due to the presence of two adjacent amino groups on the pyrazole ring, which can readily undergo cyclocondensation reactions with 1,2- or 1,3-dicarbonyl compounds or their equivalents to form various fused pyrazole heterocycles. These include, but are not limited to, pyrazolo[3,4-b]pyrazines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[3,4-b]pyridines. The nature and position of substituents on the pyrazole ring can significantly influence the reactivity of the diamine and the properties of the resulting heterocyclic compounds.
Comparison of Reactivity and Synthetic Applications
While a direct, side-by-side experimental comparison of this compound with other diaminopyrazoles under identical conditions is not extensively documented in the literature, we can infer comparative performance based on known reactions of analogous compounds. The key differentiating feature of the title compound is the methyl group at the N1 position of the pyrazole ring.
This compound: The presence of the N1-methyl group prevents tautomerization and locks the position of the pyrazole nitrogen atoms. This can lead to more predictable and regioselective cyclization reactions compared to N-unsubstituted diaminopyrazoles. It is primarily used as a coupling reagent in various chemical syntheses.
Other Diaminopyrazoles (e.g., 3,4-Diaminopyrazole, 1-Phenyl-1H-pyrazole-4,5-diamine): These compounds have been more widely reported in the synthesis of diverse heterocyclic systems. The absence of a substituent at the N1 position in 3,4-diaminopyrazole allows for potential N-alkylation or N-arylation post-cyclization, offering a different route to structural diversity. N-phenyl substituted diamines introduce a bulky aromatic group that can influence the solubility and biological activity of the final products.
The following table summarizes a comparison of yields for the synthesis of pyrazolo[3,4-d]pyrimidines from different aminopyrazole precursors, highlighting the general utility of this class of compounds.
| Precursor | Reagents | Product | Yield (%) | Reference |
| 5-Amino-1-methylpyrazole-4-carboxamide | Oxalyl chloride | 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | 92% | [1] |
| 5-Amino-1,3-diphenylpyrazole | PBr₃, DMF, NH(SiMe₃)₂ | 1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine | 91% | [2] |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitriles | Aryl nitriles, K t-butoxide | 4-Amino-6-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines | Good yields | [3] |
Experimental Protocols
Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
This protocol is based on a similar reported synthesis and is representative of the cyclization of a 1-methyl-4,5-disubstituted pyrazole to form a pyrazolo[3,4-d]pyrimidine.
-
Materials: 5-Amino-1-methyl-1H-pyrazole-4-carboxamide, oxalyl chloride, dry toluene.
-
Procedure: A mixture of 5-amino-1-methyl-1H-pyrazole-4-carboxamide (5.00 mmol) and oxalyl chloride (1.2 equiv.) in dry toluene (20 mL) is refluxed overnight. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with diethyl ether, and dried to yield 1-methyl-1,7-dihydro-pyrazolo[3,4-d]pyrimidine-4,6-dione.[1]
-
Expected Yield: Approximately 92%.[1]
General Procedure for the One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles
This general method can be adapted for various 5-aminopyrazole derivatives.
-
Materials: 5-Aminopyrazole derivative, phosphorus tribromide (PBr₃), N,N-dimethylformamide (DMF), hexamethyldisilazane (NH(SiMe₃)₂).
-
Procedure: The 5-aminopyrazole (1.0 equiv) is treated with PBr₃ (~3 equiv.) in DMF at 50-60 °C for 1-2 hours. After the initial reaction is complete, NH(SiMe₃)₂ (3.0 equiv) is added, and the mixture is heated at reflux (70-80 °C) for 3-5 hours. After work-up and purification by chromatography, the corresponding pyrazolo[3,4-d]pyrimidine is obtained.[2]
-
Yields: Generally high, for example, 91% for 1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidine.[2]
Visualization of Synthetic and Signaling Pathways
To illustrate a typical synthetic workflow and the biological relevance of the resulting heterocycles, the following diagrams are provided.
Many pyrazolo[3,4-d]pyrimidines have been identified as potent inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors and is implicated in immune responses and cell proliferation.[2][4][5][6] The inhibition of this pathway by pyrazolo[3,4-d]pyrimidines is a promising strategy for the treatment of autoimmune diseases and certain cancers.[7][8]
Conclusion
This compound is a valuable, albeit less explored, building block for the synthesis of N1-methylated fused pyrazole heterocycles. The presence of the methyl group offers advantages in terms of regioselectivity. While a direct quantitative comparison with other diaminopyrazoles is challenging due to a lack of specific studies, the general reactivity patterns suggest its utility in constructing pyrazolo[3,4-b]pyrazines and related systems. The resulting heterocyclic cores, particularly pyrazolo[3,4-d]pyrimidines, are of significant interest in drug discovery, notably as inhibitors of the JAK-STAT signaling pathway. Further research into the synthetic applications of this compound is warranted to fully exploit its potential in generating novel, biologically active compounds.
References
- 1. 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione synthesis - chemicalbook [chemicalbook.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. cusabio.com [cusabio.com]
- 5. Janus kinase - Wikipedia [en.wikipedia.org]
- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 7. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
alternative reagents to 1-Methyl-1H-pyrazole-4,5-diamine sulfate for pyrazolopyrimidine synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Alternatives to 1-Methyl-1H-pyrazole-4,5-diamine sulfate.
The pyrazolopyrimidine scaffold is a privileged core in medicinal chemistry, forming the basis of numerous therapeutic agents, including kinase inhibitors like Ibrutinib.[1] The synthesis of this bicyclic heterocycle is a critical step in drug discovery and development. While 1-Methyl-1H-pyrazole-4,5-diamine is a common precursor for pyrazolo[3,4-d]pyrimidines, a variety of alternative substituted pyrazoles offer versatility in accessing diverse substitution patterns and isomeric scaffolds such as pyrazolo[1,5-a]pyrimidines.[2][3]
This guide provides an objective comparison of several alternative starting materials, supported by experimental data from the literature, to assist researchers in selecting the optimal synthetic strategy for their specific target molecules.
Performance Comparison of Alternative Reagents
The choice of starting pyrazole derivative dictates the necessary cyclization partner and reaction conditions, ultimately influencing the final product's structure, yield, and purity. The following table summarizes the performance of various alternative reagents in the synthesis of different pyrazolopyrimidine cores.
| Alternative Reagent | Cyclization Partner(s) | Product Type | Typical Reaction Conditions | Typical Yield (%) |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | Pyrazolo[3,4-d]pyrimidin-4-one | Reflux, 7 h | Good (not specified)[4] |
| Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate | Aliphatic/Aromatic Nitriles | 1,6-Disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones | Microwave irradiation or conventional heating (reflux in DMF) | 65-84%[5] |
| 3-Substituted-5-amino-1H-pyrazoles | β-Dicarbonyl Compounds (e.g., 2-acetylcyclopentanone) | Pyrazolo[1,5-a]pyrimidines | Not specified | Good[2] |
| (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine | Triethyl orthoformate | Pyrazolo[4,3-e][2][3][4]triazolo[1,5-c]pyrimidine | Reflux | Not specified[6] |
| 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Acetophenones | Pyrazolo[4,3-d]pyrimidin-7(6H)-ones | I₂-catalyzed oxidative coupling | Not specified[3] |
| 3-Amino-1H-pyrazoles | Aldehydes and Activated Methylene Compounds (e.g., malononitrile) | Pyrazolo[1,5-a]pyrimidines | Three-component, one-pot reaction | Good[2] |
| 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | Not specified (precursor to diamine) | 1,3-Diphenyl-1H-pyrazole-4,5-diamine | Hofmann or Curtius Rearrangement | Variable[7] |
| 3-methyl-1-phenyl-5-pyrazolone | Carbonyl compounds | Pyrazolopyrimidine derivatives | Nanozeolite NaX catalysts, solvent-free or reflux | Not specified[8] |
Key Experimental Protocols
Below are detailed methodologies for key synthetic transformations cited in the comparison table.
Protocol 1: Synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one[4]
This protocol details the cyclization of a 5-aminopyrazole-4-carbonitrile using formic acid.
-
Reactants: A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL) is prepared.
-
Reaction: The solution is heated to reflux for 7 hours.
-
Work-up: The reaction mixture is cooled and poured into ice water.
-
Isolation: The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to yield the final product.
Protocol 2: Microwave-Assisted Synthesis of 1,6-Disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones[5]
This method describes a rapid, microwave-assisted synthesis from an ortho-amino pyrazole ester and a nitrile.
-
Reactants: A mixture of ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate (0.01 mol) and the appropriate nitrile (0.01 mol) is prepared in dimethylformamide (DMF, 10 mL).
-
Catalyst: A catalytic amount of anhydrous potassium carbonate is added.
-
Reaction: The mixture is irradiated in a scientific microwave oven at 300 W for 3-5 minutes.
-
Monitoring: Reaction completion is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and poured into crushed ice.
-
Isolation: The solid product that separates is filtered, washed with water, and recrystallized from a suitable solvent.
Protocol 3: Synthesis of (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine[6]
This protocol describes the conversion of an iminopyrazolopyrimidine to a hydrazinyl derivative, a key intermediate for further elaboration.
-
Reactants: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (1.20 g, 0.005 mol) is dissolved in anhydrous dioxane (20 mL).
-
Catalyst: A few drops of piperidine are added to the solution.
-
Reaction: The mixture is heated under reflux for 6 hours.
-
Work-up: The reaction mixture is evaporated under reduced pressure.
-
Isolation: The resulting solid is recrystallized from dioxane to give the pure product (Yield: 83%).
Visualizing Synthetic Pathways and Biological Relevance
Diagrams created using Graphviz provide a clear visual representation of the synthetic logic and the biological context of pyrazolopyrimidines.
Caption: General synthetic routes from various pyrazole precursors.
Caption: Workflow for Pyrazolo[1,5-a]pyrimidine synthesis.
Caption: Pyrazolopyrimidines as competitive ATP kinase inhibitors.
References
- 1. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics [mdpi.com]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
The Efficacy of Pyrazole-Based Catalysts: A Comparative Analysis Featuring 1-Methyl-1H-pyrazole-4,5-diamine sulfate as a Potential Ligand
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of pyrazole-based catalysts in organic synthesis, with a focus on their potential applications and performance metrics. This guide explores the catalytic landscape of pyrazole derivatives, contextualizing the potential role of 1-Methyl-1H-pyrazole-4,5-diamine sulfate as a versatile ligand in transition metal catalysis.
While this compound is primarily recognized as a coupling reagent in applications such as synthetic hair dye formulation, its molecular architecture, featuring two adjacent amino groups on a pyrazole ring, makes it a compelling candidate as a bidentate ligand for transition metal catalysts.[1] The broader family of pyrazole derivatives has been extensively studied and has demonstrated significant catalytic activity in a variety of important organic transformations when complexed with metals such as copper, palladium, and manganese.[2][3][4]
This guide will provide a comparative overview of the efficacy of known pyrazole-based catalysts in a model oxidation reaction and discuss the potential performance of a hypothetical catalyst derived from this compound.
The Role of Pyrazole Ligands in Catalysis
Pyrazole ligands are valued in catalysis for their adaptable electronic and steric properties, which are key to optimizing catalytic efficiency.[3] Their ability to stabilize transition metal centers is crucial for the catalytic cycle.[3] Protic pyrazoles, those with an N-H group, can participate in metal-ligand cooperation, where the N-H proton plays an active role in the reaction mechanism, often acting as a proton shuttle or activating substrates.[5] This bifunctional nature can significantly enhance catalytic activity.[5]
Given its structure, 1-Methyl-1H-pyrazole-4,5-diamine can be envisioned to form a stable chelate complex with a metal center, which could then be employed in various catalytic reactions.
Comparative Efficacy in Catechol Oxidation
To illustrate the comparative efficacy of pyrazole-based catalysts, we will examine the oxidation of catechol to o-quinone, a reaction that models the activity of catecholase enzymes. Several studies have investigated the use of in situ generated copper (II) complexes with different pyrazole-based ligands for this reaction.[2]
Below is a table summarizing the performance of various pyrazole-ligated copper catalysts in the oxidation of catechol. For comparative purposes, a hypothetical catalyst, "[Cu(1-Methyl-1H-pyrazole-4,5-diamine)(OAc)₂]," is included to project its potential efficacy based on its structural features as a bidentate nitrogen-donor ligand.
Table 1: Comparison of Pyrazole-Based Copper Catalysts in Catechol Oxidation [2]
| Ligand (L) | Metal Salt | Catalyst (in situ) | Solvent | Catalytic Rate (V, µmol·L⁻¹·min⁻¹) |
| Ligand 6 (proprietary structure) | Cu(CH₃COO)₂ | L⁶/Cu(CH₃COO)₂ | THF | 5.596 |
| Ligand 4 (proprietary structure) | CoCl₂ | L⁴/CoCl₂ | THF | 2.034 |
| Hypothetical Ligand: 1-Methyl-1H-pyrazole-4,5-diamine | Cu(CH₃COO)₂ | [Cu(C₄H₈N₄)(OAc)₂] | THF | Projected High |
| Ligand 6 (proprietary structure) | Cu(CH₃COO)₂ | L⁶/Cu(CH₃COO)₂ | CH₃CN | No Activity Observed |
Note: The catalytic rate for the hypothetical catalyst is projected to be high due to the strong chelating effect of the diamine functionality, which is expected to stabilize the copper center and promote the catalytic cycle. The actual performance would require experimental validation.
The data indicates that the choice of ligand and solvent significantly impacts the catalytic activity.[2] The superior performance in THF compared to acetonitrile suggests that the solvent's coordinating ability plays a crucial role in the reaction mechanism.[2]
Experimental Protocols
General Synthesis of a Copper(II)-Pyrazole Complex
This protocol provides a representative method for synthesizing a transition metal complex with a pyrazole-based ligand.[6]
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
This compound
-
Ethanol
-
Deionized water
Procedure:
-
Ligand Solution: Dissolve this compound (2 mmol) in a minimal amount of warm ethanol (e.g., 20-30 mL) in a round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve Cu(OAc)₂·H₂O (2 mmol) in a small volume of deionized water (e.g., 5 mL).
-
Reaction: Add the aqueous solution of the copper salt to the ethanolic solution of the pyrazole ligand with continuous stirring.
-
Reflux: Heat the resulting mixture under reflux for 3 hours. A colored precipitate should form during this time.
-
Isolation: Allow the reaction mixture to cool to room temperature. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the final product in a desiccator over a suitable drying agent to a constant weight.
Catalytic Oxidation of Catechol
This protocol describes a general procedure for evaluating the catalytic activity of a pyrazole-copper complex in the oxidation of catechol.[2]
Materials:
-
Synthesized Cu(II)-pyrazole complex
-
Catechol
-
Tetrahydrofuran (THF)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of the Cu(II)-pyrazole complex in THF.
-
Prepare a solution of catechol in THF.
-
In a quartz cuvette, mix the catalyst solution with the catechol solution at a specific concentration.
-
Monitor the reaction progress by recording the UV-Vis spectra at regular time intervals, focusing on the appearance of the o-quinone product peak.
-
Calculate the initial reaction rate from the change in absorbance over time.
Visualizing Catalytic Processes
To better understand the relationships and workflows in catalytic research, the following diagrams are provided.
Caption: A generalized catalytic cycle for a metal-ligand complex.
Caption: Workflow for synthesis and catalytic testing of a pyrazole complex.
Conclusion
The field of pyrazole-based catalysis is rich with possibilities, and the structural characteristics of this compound suggest its potential as a valuable bidentate ligand. While direct experimental data on its catalytic efficacy is currently lacking, by drawing comparisons with other pyrazole-ligated systems, we can anticipate its potential to form highly active and stable catalysts. Further research is warranted to synthesize and evaluate metal complexes of this diamino pyrazole to fully unlock their catalytic potential in various organic transformations.
References
- 1. theclinivex.com [theclinivex.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Spectroscopic Comparison of 1-Methyl-1H-pyrazole-4,5-diamine Sulfate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of N-substituted pyrazole derivatives, with a focus on compounds structurally related to 1-Methyl-1H-pyrazole-4,5-diamine. While comprehensive public spectroscopic data for 1-Methyl-1H-pyrazole-4,5-diamine sulfate (CAS 20055-01-0) is limited, this guide establishes a framework for its analysis by comparing detailed experimental data from several of its derivatives.[1][2][3] The comparison focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to elucidate the structural nuances imparted by various substituents on the pyrazole core.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for selected 1-methyl-pyrazole derivatives, providing a basis for understanding the influence of different functional groups on the core pyrazole structure.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, ppm)
| Compound/Derivative | N-CH₃ | Pyrazole H-4 | Other Key Signals | Reference |
| 1-Methylpyrazole | ~3.8 | ~6.2 (t) | H-3: ~7.5 (d), H-5: ~7.5 (d) | [4][5] |
| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | 3.57 (s, 3H) | 5.41 (s, 1H) | 1.28 (s, 9H, tBu), 3.81 (s, 3H, OCH₃), 4.16 (d, 2H, NCH₂), 6.90 (d, 2H), 7.30 (d, 2H) | [6] |
| Ethyl 2-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)acetate | 2.25 (s, 3H), 1.83 (s, 3H) (ring methyls) | 5.69 (s, 1H) | 4.76 (dd, 1H), 4.20 (q, 2H), 3.58-3.47 (m, 2H), 1.21 (t, 3H) | [7][8] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ppm)
| Compound/Derivative | N-CH₃ | Pyrazole C-3 | Pyrazole C-4 | Pyrazole C-5 | Other Key Signals | Reference |
| 1-Methylpyrazole | ~39.0 | ~138.7 | ~105.1 | ~129.5 | N/A | [5] |
| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | 34.2 | 160.7 | 85.2 | 148.1 | 30.6 (tBu CH₃), 32.3 (tBu Cq), 50.1 (NCH₂), 55.4 (OCH₃) | [6] |
| Ethyl 2-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)acetate | 13.9, 10.7 (ring methyls) | 148.4 | 105.1 | 140.3 | 169.4 (C=O), 62.0, 61.8, 37.4, 14.2 | [7][8] |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound/Derivative | N-H / O-H Stretch | C-H Stretch | C=N / C=C Stretch | Other Key Signals | Reference |
| Pyrazole (General) | 3100-3500 (broad, N-H) | 2850-3000 | 1500-1650 | N/A | [9] |
| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | 3243 (N-H) | 2958, 2863 | 1611 (C=N), 1558, 1506 (C=C) | 1240, 1036 (C-O-C) | [6] |
| Ethyl 2-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)acetate | N/A | 2980, 2925 | 1557 | 1745 (C=O), 1262, 1210 (C-O) | [7][8] |
Table 4: Mass Spectrometry Data (m/z)
| Compound/Derivative | Molecular Ion [M]⁺ or Adduct | Key Fragments | Method | Reference |
| 1-Methyl-1H-pyrazole-4,5-diamine | [M+H]⁺: 113.08 | Not specified | Predicted | [10] |
| Ethyl 2-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)acetate | [M+H]⁺: 273.1597 | Not specified | HRMS (ESI) | [7][8] |
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of pyrazole derivatives.
Caption: Logical workflow for the comparative analysis of pyrazole derivatives.
Experimental Protocols
The methodologies described below are generalized protocols based on standard practices for the spectroscopic analysis of organic compounds.[7][8][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher (e.g., Bruker Avance).
-
Sample Preparation: Approximately 5-10 mg of the pyrazole derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition: Proton spectra are recorded at ambient temperature. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon spectra are acquired with proton decoupling. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-10 seconds is used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A standard FT-IR spectrometer (e.g., Thermo Scientific Nicolet iS10) equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond). Pressure is applied to ensure good contact.
-
Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. Data is averaged over 16 to 32 scans to improve signal quality.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an Electrospray Ionization (ESI) source is suitable for these types of compounds.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted and introduced into the ion source via direct infusion or through an LC system.
-
Acquisition: ESI is typically performed in positive ion mode to generate protonated molecules [M+H]⁺. The mass analyzer (e.g., TOF or Orbitrap) is scanned over a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and any significant fragment ions.
UV-Vis Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).
-
Acquisition: The spectrum is recorded from approximately 200 to 800 nm.[12] A baseline is first recorded using a cuvette containing only the solvent. The absorption maxima (λ_max) are then identified from the sample spectrum.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CAS:20055-01-0 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. 1H-pyrazole-4,5-diamine, 1-methyl-, sulfate | CAS 20055-01-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 1-Methylpyrazole(930-36-9) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. mdpi.com [mdpi.com]
- 7. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1H-Pyrazole [webbook.nist.gov]
- 10. PubChemLite - 1-methyl-1h-pyrazole-4,5-diamine hydrochloride (C4H8N4) [pubchemlite.lcsb.uni.lu]
- 11. Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity [mdpi.com]
- 12. Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties [mdpi.com]
Unveiling the Biological Potential: A Comparative Analysis of Heterocycles Derived from Diaminopyrazole Isomers
A deep dive into the anticancer, antimicrobial, and anti-inflammatory activities of fused heterocyclic systems originating from 3,4- and 3,5-diaminopyrazoles reveals that the initial isomeric arrangement of the diaminopyrazole core profoundly influences the biological efficacy of the resulting compounds. This guide provides a comparative overview of these heterocycles, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug discovery and development.
The versatile scaffold of diaminopyrazole serves as a crucial building block in medicinal chemistry for the synthesis of a plethora of fused heterocyclic compounds. The specific arrangement of the two amino groups on the pyrazole ring, primarily as 3,4-diamino or 3,5-diamino isomers, dictates the regiochemistry of subsequent cyclization reactions, leading to distinct classes of bicyclic and polycyclic systems. These structural variations, in turn, have a significant impact on their interaction with biological targets, resulting in a diverse range of pharmacological activities. This comparison guide systematically explores the biological activities of heterocycles derived from these two key diaminopyrazole isomers.
Anticancer Activity: A Tale of Two Isomers
Heterocycles derived from both 3,4- and 3,5-diaminopyrazoles have demonstrated significant potential as anticancer agents, often through the inhibition of critical cell cycle regulators like Cyclin-Dependent Kinases (CDKs).
Pyrazolo[3,4-d]pyrimidines , synthesized from 3,4-diaminopyrazole precursors, have emerged as potent inhibitors of CDKs, a family of enzymes crucial for cell cycle progression.[1] Their structural similarity to purines allows them to act as ATP-competitive inhibitors in the kinase domain.[1][2] Notably, certain pyrazolo[3,4-d]pyrimidine derivatives have shown impressive cytotoxic activity against various cancer cell lines.
In contrast, pyrazolo[1,5-a]pyrimidines , which are synthesized from 3,5-diaminopyrazoles, also exhibit significant anticancer properties, including CDK2 inhibition. The different fusion pattern of the pyrimidine ring, dictated by the 3,5-diamino substitution, leads to a distinct spatial arrangement of substituents, influencing their binding affinity to the CDK2 active site.
Here's a comparative look at the anticancer activity of representative compounds from each class:
| Compound Class | Precursor Isomer | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine derivative | 3,4-Diaminopyrazole | CDK2/Cyclin A2 | HCT-116 (Colon) | 0.006 | [1] |
| Pyrazolo[3,4-d]pyrimidine derivative | 3,4-Diaminopyrazole | CDK2/Cyclin A2 | MCF-7 (Breast) | 0.045 | [1] |
| Pyrazolo[1,5-a]pyrimidine derivative | 3,5-Diaminopyrazole | Not Specified | HeLa (Cervical) | 10.41 | [3] |
| Pyrazolo[1,5-a]pyrimidine derivative | 3,5-Diaminopyrazole | Not Specified | DU-145 (Prostate) | 10.77 | [3] |
Antimicrobial Activity: Isomer-Dependent Efficacy
The isomeric nature of the diaminopyrazole starting material also plays a crucial role in the antimicrobial spectrum and potency of the derived heterocycles.
Pyrazolo[3,4-b]pyridines , another class of compounds synthesized from 3,4-diaminopyrazole derivatives, have been reported to possess notable antibacterial and antifungal activities. The fusion of the pyridine ring at the 3- and 4-positions of the pyrazole core creates a unique pharmacophore that can interact with microbial targets.
On the other hand, heterocycles derived from 3,5-diaminopyrazoles, such as certain pyrazole-fused systems , have also been investigated for their antimicrobial potential. The different electronic distribution and steric profile resulting from the 1,5-fusion pattern can lead to varied interactions with microbial enzymes or cell components.
A summary of the minimum inhibitory concentrations (MICs) for representative compounds is presented below:
| Compound Class | Precursor Isomer | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-derived hydrazone | Not specified | S. aureus | 0.78-1.56 | [4] |
| Pyrazole-thiazole hybrid | Not specified | MRSA | <0.2 µM (MBC) | [4] |
| Pyran-fused pyrazole | Not specified | S. aureus | 1.56-6.25 | [4] |
Anti-inflammatory Activity: Targeting Key Inflammatory Pathways
Both classes of diaminopyrazole-derived heterocycles have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory cascade, such as Cyclooxygenases (COX) and Lipoxygenases (LOX).
Pyrazolo[3,4-d]pyrimidines and related fused systems from 3,4-diaminopyrazoles can effectively inhibit COX enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[5] The substitution pattern on the pyrazolopyrimidine core can be fine-tuned to achieve selective inhibition of COX-2 over COX-1, potentially reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Similarly, heterocycles derived from 3,5-diaminopyrazoles have been explored as inhibitors of inflammatory pathways. The unique structural features of these compounds can lead to dual inhibition of both COX and 5-LOX, offering a broader anti-inflammatory effect.
The following table compares the COX inhibitory activity of representative compounds:
| Compound Class | Precursor Isomer | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole derivative | Not specified | COX-2 | 0.019 | Not Specified | [6] |
| Pyrazole-pyridazine hybrid | Not specified | COX-2 | 1.15 | Not Specified | [7] |
| Pyrazole analogue | Not specified | COX-2 | 1.79 | 74.92 | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in evaluating these compounds, the following diagrams are provided.
Caption: CDK2 signaling pathway and its inhibition by diaminopyrazole-derived heterocycles.
Caption: Anti-inflammatory mechanism via inhibition of COX and LOX pathways.
Caption: General experimental workflow for synthesis and biological evaluation.
Experimental Protocols
In Vitro Anticancer MTT Assay
The anticancer activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against a panel of human cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
In Vitro Antimicrobial Microdilution Assay
The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in the appropriate broth medium.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of the compounds to inhibit COX-1 and COX-2 enzymes is evaluated using a colorimetric or fluorometric COX inhibitor screening assay kit.
-
Enzyme and Compound Preparation: Purified COX-1 and COX-2 enzymes and the test compounds at various concentrations are prepared in the assay buffer.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 10-20 minutes).
-
Detection: The production of prostaglandin G2 (PGG2) is measured colorimetrically or fluorometrically according to the manufacturer's instructions.
-
IC50 Calculation: The IC50 values for COX-1 and COX-2 inhibition are determined by plotting the percentage of inhibition against the compound concentration. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[8]
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-Methyl-1H-pyrazole-4,5-diamine sulfate: A Procedural Guide
For Immediate Reference: In the event of a spill or exposure, consult the Safety Data Sheet (SDS) and contact your institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for the proper disposal of 1-Methyl-1H-pyrazole-4,5-diamine sulfate, tailored for researchers, scientists, and professionals in drug development. The following procedures are synthesized from safety data sheets to ensure safe handling and compliance with standard laboratory practices.
Hazard and Safety Overview
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. Understanding its properties is the first step toward safe management and disposal.
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. |
| Acute Toxicity, Dermal (Category 3) | Toxic in contact with skin. |
| Skin Irritation (Category 2) | Causes skin irritation.[1] |
| Serious Eye Damage (Category 1) | Causes serious eye damage. |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (spleen, Thyroid) through prolonged or repeated exposure. |
| Aquatic Hazard (Chronic, Category 3) | Harmful to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be inspected before use. Use proper glove removal technique to avoid skin contact.
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory. A face shield may be required for larger quantities or when there is a risk of splashing.[2]
-
Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[3] For significant spill cleanup, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: If working in a poorly ventilated area or if dusts/aerosols are generated, a dust respirator should be used.[2] All operations should ideally be conducted in a chemical fume hood.[4]
Step-by-Step Disposal Protocol
This protocol outlines the procedures for the routine disposal of small quantities of this compound waste and the management of spills.
Waste Collection and Segregation
-
Solid Waste:
-
Place any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any materials used for cleaning up minor spills into a clearly labeled, sealable hazardous waste container.
-
The container label should include: "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., toxic, corrosive).
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[3][4]
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Ensure the container is tightly closed and stored in a secondary containment tray within a designated hazardous waste accumulation area.[3][4]
-
Spill Management and Cleanup
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Alert others in the immediate area and evacuate if the spill is large or in a confined space. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.
-
Assemble PPE: Don the appropriate personal protective equipment as outlined above.
-
Containment: For liquid spills, prevent further spread by using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3] Do not use combustible materials like paper towels to absorb large quantities of liquid. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3]
-
Cleanup and Collection:
-
Carefully collect the absorbed material or swept solids and place it into a designated hazardous waste container.[3]
-
Clean the spill area with a suitable solvent (e.g., water, if appropriate, followed by a detergent solution), and collect the cleaning materials as hazardous waste.
-
-
Decontamination: Decontaminate all non-disposable equipment used in the cleanup process.
-
Waste Disposal: Seal and label the hazardous waste container and move it to the designated accumulation area.
-
Reporting: Report the spill to your laboratory supervisor and institutional EHS department, regardless of the size.
Final Disposal
-
All waste containing this compound is classified as hazardous.[4]
-
The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste containers.
-
Observe all federal, state, and local regulations when disposing of this substance.[3] Do not dispose of this chemical down the drain or in the regular trash.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Guidance for Handling 1-Methyl-1H-pyrazole-4,5-diamine Sulfate
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Methyl-1H-pyrazole-4,5-diamine sulfate was located. The following guidance is based on the safety profiles of structurally related compounds, including other pyrazole derivatives. It is imperative to handle this chemical with the assumption that it possesses similar or greater hazards. Always consult with a qualified safety professional and review all available safety information before handling this chemical.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols.
Hazard Profile of Structurally Similar Pyrazole Derivatives
Due to the absence of a specific SDS for this compound, the hazard profile has been inferred from analogous compounds to ensure a high margin of safety.
| Hazard Category | Finding |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Irritation | Causes skin irritation.[2] |
| Eye Irritation | Causes serious eye irritation or damage.[2] |
| Respiratory Irritation | May cause respiratory irritation. |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects. |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure laboratory safety.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[3][4] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended. Always inspect gloves for integrity before use and change them frequently. Double gloving is a good practice.[3][4] |
| Body | Laboratory Coat and Impervious Clothing | A flame-resistant lab coat that fully covers the arms is required.[3] For larger quantities or significant splash risk, chemical-resistant coveralls may be necessary.[5] |
| Feet | Closed-Toe Shoes | Shoes must be made of a non-absorbent material and provide full coverage.[3] |
| Respiratory | Fume Hood or Respirator | All handling of solid and solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical for maintaining a safe research environment.
1. Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare the work area within a certified chemical fume hood.
-
Ensure all necessary equipment, including spill cleanup materials, is readily accessible.
-
Carefully weigh the required amount of this compound.
2. Experimentation:
-
Perform all manipulations, including dissolving the compound and carrying out reactions, within the fume hood.
-
Keep all containers tightly closed when not in use.
-
Avoid the generation of dust and aerosols.
-
Monitor the reaction as required by the experimental protocol.
3. Post-Experiment Cleanup:
-
Decontaminate all equipment and the work surface thoroughly.
-
Remove and dispose of contaminated gloves and other disposable PPE properly.
-
Wash hands and face thoroughly after handling.[2]
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental responsibility.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container. The label should include the full chemical name and appropriate hazard warnings (e.g., "Harmful," "Irritant").[6]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled, and appropriate hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]
2. Waste Storage:
-
Store sealed waste containers in a designated hazardous waste accumulation area.[6]
-
This area should be well-ventilated and away from incompatible materials.[6]
3. Professional Disposal:
-
Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[6]
-
The ultimate disposal should be handled by a licensed professional waste disposal company, likely through high-temperature incineration.[6]
Safety Workflow
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
